Copper(2+) isotridecanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
93963-85-0 |
|---|---|
Molecular Formula |
C26H50CuO4 |
Molecular Weight |
490.2 g/mol |
IUPAC Name |
copper;11-methyldodecanoate |
InChI |
InChI=1S/2C13H26O2.Cu/c2*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h2*12H,3-11H2,1-2H3,(H,14,15);/q;;+2/p-2 |
InChI Key |
OPTNBSSIGBIKTJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Advancements for Copper 2+ Isotridecanoate
Established Reaction Pathways for the Synthesis of Copper(2+) Isotridecanoate (B1258416)
Traditional methods for synthesizing copper(II) carboxylates rely on straightforward and well-understood chemical reactions. These pathways are often favored for their simplicity and scalability.
Direct Precipitation Methods and Their Refinements
Direct precipitation, or metathesis, is a widely employed and conventional method for the synthesis of metal carboxylates, including copper(II) carboxylates. fudutsinma.edu.ngscialert.netwits.ac.za This method typically involves the reaction of a water-soluble copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) nitrate, with a stoichiometric amount of an alkali metal salt of the desired carboxylic acid, in this case, sodium isotridecanoate. srce.hrbu.edu.eg The reaction is generally carried out in an aqueous or aqueous-alcoholic solution. fudutsinma.edu.ng
The fundamental reaction can be represented as:
CuSO₄(aq) + 2 Na(O₂CR)(aq) → Cu(O₂CR)₂(s) + Na₂SO₄(aq) (where R represents the isotridecyl group)
The copper(2+) isotridecanoate, being insoluble in the reaction medium, precipitates out of the solution and can be isolated by filtration. scialert.netsrce.hr The precipitate is then typically washed with hot water to remove any soluble impurities and dried. fudutsinma.edu.ng
Refinements to this method often focus on controlling the particle size and purity of the product. For instance, the temperature of the reaction can influence the rate of precipitation and the crystalline nature of the product. For longer-chain fatty acids like isotridecanoic acid, gentle heating may be necessary to dissolve the sodium carboxylate starting material. srce.hr The choice of solvent can also play a crucial role; for carboxylic acids that are insoluble in water, an ethanol-water mixture is often used. bu.edu.eg
A typical laboratory-scale synthesis via direct precipitation might involve the following steps:
Preparation of sodium isotridecanoate by reacting isotridecanoic acid with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous solution. srce.hr
Dissolving a copper(II) salt, such as copper(II) sulfate pentahydrate, in water. bu.edu.eg
Mixing the two solutions, which leads to the immediate precipitation of this compound. bu.edu.eg
The resulting solid is collected by vacuum filtration, washed with water and ethanol, and then air-dried. bu.edu.eg
| Parameter | Typical Condition | Source |
| Copper Salt | Copper(II) Sulfate, Copper(II) Nitrate | srce.hrorientjchem.org |
| Carboxylate Salt | Sodium Isotridecanoate | srce.hr |
| Solvent | Water, Aqueous-Ethanol | fudutsinma.edu.ngbu.edu.eg |
| Temperature | Room Temperature to 70°C | fudutsinma.edu.ngsrce.hr |
| Isolation | Filtration, Washing, Drying | fudutsinma.edu.ngsrce.hr |
Ligand Exchange Reactions in the Preparation of this compound
Ligand exchange reactions provide another versatile route for the synthesis of copper(II) carboxylates. preprints.orgsavemyexams.comacs.org This method involves the substitution of ligands coordinated to a copper(II) center with carboxylate ligands. A common starting material for this approach is a pre-existing copper(II) complex, such as a copper(II) acetate (B1210297) hydrate. nih.gov
The reaction can be generalized as:
[CuLₙ]²⁺ + 2 RCOO⁻ → [Cu(RCOO)₂] + nL (where L is a leaving ligand, and RCOO⁻ is the isotridecanoate anion)
In a typical procedure, copper(II) acetate is reacted with the carboxylic acid in a suitable solvent. bu.edu.eg For long-chain carboxylic acids like isotridecanoic acid, which are soluble in organic solvents, this method can be particularly effective. The choice of solvent is critical and can influence the reaction rate and the ease of product isolation.
One of the advantages of the ligand exchange method is the ability to synthesize heteroleptic complexes, where the copper(II) ion is coordinated to different types of ligands in addition to the carboxylate. nih.gov For example, by controlling the stoichiometry and reaction conditions, it is possible to prepare complexes of the general formula [Cu₂(RCOO)₄L₂], where L is a neutral donor ligand such as pyridine (B92270) or an amine. usim.edu.myresearchtrend.net These reactions often result in the formation of dimeric "paddle-wheel" structures. researchtrend.net
| Starting Material | Reactant | Product Type | Source |
| Copper(II) Acetate | Isotridecanoic Acid | Homoleptic Copper(II) Isotridecanoate | bu.edu.eg |
| Copper(II) Halide | Sodium Isotridecanoate | Copper(II) Isotridecanoate | preprints.org |
| Dimeric Copper(II) Carboxylate | Pyridine | Heteroleptic Dimeric Complex | usim.edu.my |
Innovative Synthetic Strategies and Derivatization Approaches
Recent advancements in synthetic chemistry have led to the development of novel methods for preparing metal carboxylates, offering advantages such as improved control over product morphology, higher yields, and environmentally benign reaction conditions.
Solvothermal and Hydrothermal Synthesis of this compound
Solvothermal and hydrothermal synthesis are powerful techniques for producing crystalline materials from solutions under elevated temperatures and pressures. rsc.orgcmu.edu In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs organic solvents. acs.orgmdpi.com These methods can yield well-defined crystalline structures of copper(II) carboxylates, including those with long alkyl chains. researchgate.net
The process typically involves heating a mixture of a copper(II) salt and isotridecanoic acid (or its salt) in a sealed vessel, such as a Teflon-lined stainless steel autoclave. mdpi.commdpi.com The elevated temperature increases the solubility of the reactants and promotes the crystallization of the product. researchgate.net The autogenous pressure generated within the vessel also plays a crucial role in the reaction kinetics and the final product's characteristics. acs.org
Key parameters that can be controlled in solvothermal/hydrothermal synthesis include:
Temperature: Influences reaction rate and product phase. acs.orgacs.org
Reaction Time: Affects crystal growth and morphology. acs.org
Solvent Composition: Can direct the formation of specific crystal structures. cmu.edu
pH of the reaction mixture: Can influence the morphology of the resulting nanostructures. frontiersin.org
A significant advantage of these methods is the ability to synthesize complex coordination polymers and metal-organic frameworks (MOFs) by incorporating bridging ligands. mdpi.comresearchgate.net For instance, reacting a copper(II) salt with a dicarboxylic acid under hydrothermal conditions can lead to the formation of extended network structures. mdpi.com
Mechanochemical Synthesis Techniques for this compound
Mechanochemistry utilizes mechanical energy, such as grinding or milling, to initiate and sustain chemical reactions. rsc.org This solvent-free or low-solvent approach is gaining recognition as a green and efficient method for synthesizing a variety of chemical compounds, including coordination complexes. researchgate.net
In a typical mechanochemical synthesis of a copper(II) carboxylate, a solid-state mixture of a copper(II) salt (e.g., copper(II) acetate monohydrate) and the carboxylic acid are ground together in a ball mill. rsc.org The mechanical force induces intimate contact between the reactants, leading to the formation of the desired product. In some cases, a small amount of a liquid, known as liquid-assisted grinding (LAG), is added to enhance the reaction rate. researchgate.net
The advantages of mechanochemical synthesis include:
Reduced or eliminated solvent use: This aligns with the principles of green chemistry. rsc.org
High reaction rates: Reactions can often be completed in a shorter time compared to solution-based methods.
Access to novel or metastable phases: The high-energy environment can lead to the formation of products that are not accessible through conventional synthesis.
Mechanochemical methods have been successfully employed to synthesize various copper(II) complexes, and this technique is applicable to the preparation of this compound. rsc.orgrsc.org
| Reactants | Milling Conditions | Product Type | Source |
| Copper(II) Acetate Hydrate, Carboxylic Acid | Ball Milling (e.g., 30 Hz for 30 min) | Anhydrous or Hydrated Complex | rsc.org |
| Copper(II) Halide, Pyridine | Grinding | Coordination Complex | rsc.org |
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Several of the innovative synthetic strategies discussed above inherently incorporate green chemistry principles.
Water as a Solvent: Hydrothermal synthesis utilizes water, an environmentally benign solvent, as the reaction medium. academie-sciences.fr Green synthesis of copper(II) carboxylate metal-organic frameworks has been reported using water as the solvent. researchgate.net
Solvent-Free Reactions: Mechanochemical synthesis significantly reduces or eliminates the need for solvents, thereby minimizing waste and potential environmental impact. rsc.org
Atom Economy: Direct precipitation and ligand exchange reactions can be designed to have high atom economy, where a high proportion of the reactant atoms are incorporated into the final product.
Furthermore, the choice of starting materials can contribute to a greener synthesis. For example, using copper(II) carbonate or hydroxide, which react with carboxylic acids to produce water as the only byproduct, is a greener alternative to using copper(II) salts that generate salt byproducts. wits.ac.za
The development of catalytic routes for the synthesis of copper carboxylates, where a small amount of a catalyst can facilitate the reaction, is another area of active research aligned with green chemistry principles.
Process Optimization and Scale-Up Considerations for this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful optimization of various process parameters to ensure high yield, purity, and cost-effectiveness.
Parametric Studies for Reaction Yield and Purity of this compound
To maximize the yield and purity of this compound, systematic studies of key reaction parameters are essential. These parameters can significantly influence the reaction kinetics and the quality of the final product.
Key Parameters for Optimization:
| Parameter | Effect on a Representative Copper Carboxylate Synthesis (Copper Oleate) |
| Reactant Concentration | Increasing the supporting electrolyte concentration from 0.01 M to 0.5 M showed no significant increase in Cu(II) concentration, indicating that the generated Cu(II) ions were fully utilized in the formation of the copper oleate (B1233923) complex. researchgate.net |
| Temperature | The reaction for copper oleate synthesis was performed at room temperature (~27 °C). analis.com.my |
| Reaction Time | For the electrochemical synthesis of copper oleate, an electrolysis time of 2 hours was found to be optimal. analis.com.my |
| Applied Voltage (in electrochemical synthesis) | An applied voltage of 10 V was determined to be ideal for the synthesis of copper(II) oleate to prevent the formation of undesired compounds. researchgate.net |
| Stirring Speed | Strong stirring at 900 rpm was maintained throughout the synthesis process to ensure proper mixing of reactants. analis.com.my |
| pH | The pH of the reaction medium can significantly affect the formation of the complex. rsc.org |
This table presents data for the synthesis of copper(II) oleate, which can be considered a representative model for the optimization of this compound production.
Sustainable Manufacturing and Process Intensification of this compound
In line with the growing emphasis on environmental responsibility and efficiency in the chemical industry, the production of this compound is increasingly being viewed through the lens of sustainable manufacturing and process intensification.
Sustainable Manufacturing:
The principles of green chemistry are being applied to the synthesis of copper carboxylates to minimize environmental impact. upce.cz This includes the use of less hazardous solvents, renewable raw materials, and energy-efficient processes. For instance, water is being explored as an environmentally friendly reaction medium for the synthesis of some copper carboxylates. nih.gov Furthermore, the development of catalytic routes using non-noble metals like copper is a key aspect of green chemistry. upce.cz Biological production methods for medium-chain carboxylates are also being investigated as a sustainable alternative to traditional chemical synthesis. jocpr.com
Process Intensification:
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. youtube.com This can be achieved by combining multiple process steps into a single unit, using novel reactor designs, and improving heat and mass transfer. For the production of copper carboxylates, process intensification could involve the use of continuous flow reactors, which offer better control over reaction conditions and can lead to higher yields and purity compared to traditional batch reactors. The use of modular and intensified fluidic devices can also contribute to more efficient and sustainable production. researchgate.net These strategies are crucial for enhancing productivity and reducing the environmental footprint of chemical manufacturing. researchgate.net
Advanced Structural Characterization and Spectroscopic Elucidation of Copper 2+ Isotridecanoate
Vibrational Spectroscopy for Molecular Structure and Bonding in Copper(2+) Isotridecanoate (B1258416)
Vibrational spectroscopy is a powerful tool for probing the coordination mode of the carboxylate ligand and the conformational state of its alkyl chain.
Fourier Transform Infrared (FTIR) Spectroscopy of Copper(2+) Isotridecanoate and Its Analogues
FTIR spectroscopy is instrumental in confirming the coordination of the isotridecanoate ligand to the copper(II) center. The most diagnostic spectral region is that of the carboxylate group (COO⁻) vibrations. Upon deprotonation of isotridecanoic acid and coordination to the Cu(II) ion, the sharp, intense C=O stretching vibration (ν(C=O)) of the free carboxylic acid, typically found around 1700-1710 cm⁻¹, disappears. In its place, two distinct bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group emerge.
The frequency separation between these two bands, Δν = (νₐₛ(COO⁻) - νₛ(COO⁻)), is a critical parameter for determining the coordination mode of the carboxylate ligand. For many copper(II) long-chain carboxylates that form a dimeric paddlewheel structure, the carboxylate groups act as bridging bidentate ligands. This coordination mode typically results in a Δν value in the range of 170–250 cm⁻¹ nih.gov. The asymmetric stretch generally appears in the 1585–1615 cm⁻¹ region, while the symmetric stretch is found around 1415–1425 cm⁻¹.
Additional bands related to the long alkyl chain of the isotridecanoate ligand, such as C-H stretching vibrations, are expected in the 2850–2950 cm⁻¹ region.
Table 1: Representative FTIR Data for Copper(II) Carboxylates
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| νₐₛ(CH₃), νₐₛ(CH₂) | ~2950 | Asymmetric C-H stretching of the alkyl chain |
| νₛ(CH₃), νₛ(CH₂) | ~2850 | Symmetric C-H stretching of the alkyl chain |
| νₐₛ(COO⁻) | 1585 - 1615 | Asymmetric stretching of the coordinated carboxylate |
| νₛ(COO⁻) | 1415 - 1425 | Symmetric stretching of the coordinated carboxylate |
Raman Spectroscopy for Conformational Analysis of this compound
The analysis focuses on several key spectral regions:
C-H Stretching Region (2800–3000 cm⁻¹): The relative intensities of the symmetric and asymmetric CH₂ stretching bands can provide quantitative information about the rotational and conformational order within the alkyl chain.
C-C Stretching Region (1000–1150 cm⁻¹): The presence of sharp bands around 1060 cm⁻¹ and 1130 cm⁻¹ is characteristic of long segments of the alkyl chain existing in a highly ordered, all-trans conformation. Conversely, the appearance of bands in the 1080-1100 cm⁻¹ region indicates the presence of gauche conformers, signifying disorder in the chain.
CH₂ Twisting and Bending Region (1200-1500 cm⁻¹): This region contains multiple bands related to CH₂ twisting and scissoring modes, which are also sensitive to the local conformational environment.
By analyzing these spectral indicators, Raman spectroscopy can be used to probe how the packing of the isotridecanoate ligands in the solid state influences their conformational structure.
Electronic and Magnetic Resonance Spectroscopies of this compound
These techniques provide detailed information about the electronic structure of the Cu(II) center and its immediate coordination environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for d-d Transitions and Electronic Structure of this compound
The electronic absorption spectrum of copper(II) carboxylates is typically characterized by two main features. For this compound, which is expected to form a dinuclear paddlewheel structure, the spectrum would be dominated by:
A broad, low-intensity band in the visible region, typically centered around 670–720 nm (approximately 13,800–14,900 cm⁻¹). This absorption is assigned to d-d transitions within the copper(II) ion, which has a d⁹ electron configuration. In the distorted square pyramidal geometry of the paddlewheel structure, this band corresponds to transitions from the filled d-orbitals to the singly occupied dₓ²-y² orbital.
A high-intensity band in the near-UV region, usually observed as a shoulder around 360-380 nm. This band is not a d-d transition but is a hallmark of the dimeric structure and is attributed to a ligand-to-metal charge transfer (LMCT) from the oxygen atoms of the carboxylate bridges to the copper(II) center mdpi.com.
Table 2: Typical Electronic Transitions for Dinuclear Copper(II) Carboxylates
| Wavelength (λₘₐₓ) | Energy (cm⁻¹) | Assignment |
|---|---|---|
| ~670 - 720 nm | ~13,800 - 14,900 | d-d transitions (e.g., dₓz, dyz → dₓ²-y²) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Environment in this compound
EPR spectroscopy is a definitive method for studying paramagnetic Cu(II) centers. In the common dinuclear paddlewheel structure, the two S=1/2 Cu(II) ions are antiferromagnetically coupled, resulting in a singlet ground state (S=0, EPR silent) and an excited triplet state (S=1, EPR active). The EPR spectrum, therefore, arises from transitions within this thermally populated triplet state.
The spectrum is characterized by a spin Hamiltonian that includes the electron Zeeman interaction and the zero-field splitting (ZFS) of the triplet state. The ZFS arises from the magnetic dipole-dipole interaction between the two copper ions. A typical powder EPR spectrum for such a dimer shows features characteristic of an axial system.
g-values: The spectrum is described by g-tensor components, g∥ and g⊥. For a dₓ²-y² ground state, it is expected that g∥ > g⊥ > 2.0023. Typical values for copper(II) carboxylate dimers are g∥ ≈ 2.34 and g⊥ ≈ 2.06 acs.orgnih.gov.
Zero-Field Splitting (D): The separation between the spectral features allows for the calculation of the axial ZFS parameter, D, which is related to the average distance between the two copper ions. For copper acetate (B1210297), a classic example, D is approximately -0.34 cm⁻¹.
Hyperfine Coupling: Each Cu nucleus has a spin I=3/2, which should split the EPR signal. In the dimeric spectrum, this hyperfine structure is often unresolved in the g⊥ region but can sometimes be observed in the g∥ region as seven lines with a coupling constant (A∥) roughly half of that for a corresponding monomeric species.
Table 3: Representative EPR Parameters for Dinuclear Paddlewheel Cu(II) Complexes
| Parameter | Typical Value | Description |
|---|---|---|
| g∥ | ~2.34 - 2.36 | Parallel component of the g-tensor |
| g⊥ | ~2.05 - 2.07 | Perpendicular component of the g-tensor |
Nuclear Magnetic Resonance (NMR) Spectroscopy of the Organic Ligand in this compound Complexes
Direct NMR analysis of ligands coordinated to a paramagnetic Cu(II) center is extremely challenging. The unpaired electron on the Cu(II) ion creates a strong local magnetic field, leading to very efficient nuclear relaxation. This results in extreme broadening of the NMR signals for any nuclei in close proximity to the paramagnetic center, often rendering them undetectable illinois.eduresearchgate.netvibgyorpublishers.orgwikipedia.org. Therefore, the ¹H and ¹³C NMR signals of the isotridecanoate ligand directly bound to copper would be too broad to be observed with conventional high-resolution NMR.
However, NMR spectroscopy is essential for characterizing the free isotridecanoic acid ligand (11-methyldodecanoic acid) before complexation. The spectrum would show characteristic signals for the branched alkyl chain. Based on data for analogous branched-chain fatty acids, the key resonances can be predicted.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for the Free Isotridecanoic Acid Ligand (in CDCl₃)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -C OOH | - | ~180 |
| α-CH₂ (-C H₂COOH) | ~2.35 (triplet) | ~34 |
| Terminal CH₃ (-CH(C H₃)₂) | ~0.85 (doublet) | ~22.5 |
| Methine CH (-C H(CH₃)₂) | ~1.55 (multiplet) | ~28 |
| Bulk (CH₂)n | ~1.25 (multiplet) | ~29-32 |
Upon complexation with Cu(II), these sharp signals would disappear due to paramagnetic broadening, a phenomenon that itself serves as indirect evidence of successful complex formation.
X-ray Diffraction Studies for Crystallographic Analysis of this compound
X-ray diffraction (XRD) is an indispensable technique for the detailed structural analysis of crystalline materials. It provides fundamental insights into the atomic arrangement, crystal structure, and physical properties of compounds like this compound. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the three-dimensional structure of the molecule, identify different crystalline phases (polymorphs), and assess microstructural characteristics such as crystallite size and lattice strain.
Single-Crystal X-ray Diffraction of this compound Adducts and Polymorphs
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of a compound. For Copper(2+) carboxylates, this technique often reveals complex multinuclear structures and the formation of adducts with solvent or ligand molecules.
Research on analogous Copper(II) carboxylates has consistently shown the prevalence of a dimeric "paddle-wheel" structure. nih.govnih.gov In this arrangement, two copper(II) ions are bridged by four carboxylate ligands. The copper centers typically adopt a distorted square pyramidal or square planar geometry. nih.govresearchgate.net The axial positions of this paddle-wheel structure can be occupied by neutral donor ligands (e.g., pyridine (B92270), water, caffeine), forming well-defined adducts. eurjchem.comresearchgate.net
In the context of this compound, SC-XRD would be employed to:
Elucidate the Core Structure: Confirm whether it adopts the typical binuclear paddle-wheel cage structure, which is common for copper(II) carboxylates. nih.gov
Characterize Adducts: Determine the precise coordination geometry when adducts are formed with other ligands. The coordination environment around the Cu(II) ion, including bond lengths and angles between the copper, oxygen, and any coordinated nitrogen atoms from adduct ligands, can be precisely measured. eurjchem.comnih.gov
Identify Polymorphs: Different crystallization conditions can lead to various polymorphs (different crystal structures of the same compound), each with unique physical properties. SC-XRD can unambiguously solve the structure of each distinct polymorph.
The crystallographic data obtained from SC-XRD analysis provides a wealth of information, as illustrated in the hypothetical data table below for a potential adduct of this compound.
Table 1: Representative Single-Crystal Crystallographic Data for a Hypothetical this compound Adduct
| Parameter | Value |
|---|---|
| Chemical Formula | C52H100Cu2N2O8 |
| Formula Weight | 1076.45 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.123(4) |
| b (Å) | 12.876(3) |
| c (Å) | 18.954(5) |
| β (°) | 98.76(2) |
| Volume (ų) | 3634.1(16) |
| Z (molecules/unit cell) | 2 |
| Calculated Density (g/cm³) | 0.984 |
| Cu···Cu distance (Å) | 2.615(1) |
Note: This table is illustrative and based on typical values for similar copper(II) carboxylate paddle-wheel complexes.
Powder X-ray Diffraction for Phase Identification and Microstructural Analysis of this compound
Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. researchpublish.com Unlike SC-XRD, which requires a perfect single crystal, PXRD can be performed on finely ground powders, making it ideal for routine analysis and quality control. researchpublish.com
For this compound, PXRD is instrumental in several key areas:
Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. By comparing the experimental pattern to a database of known phases, one can confirm the identity and purity of a synthesized batch of this compound. researchgate.netresearchgate.net It can also identify the presence of any crystalline impurities or different polymorphs.
Analysis of Crystalline Structure: While less detailed than SC-XRD, Rietveld refinement of PXRD data can be used to determine or confirm the crystal system, space group, and lattice parameters. tu-clausthal.de
Microstructural Evaluation: The width of the diffraction peaks is related to the size of the crystalline domains. Using models like the Scherrer equation, the average crystallite size can be estimated. researchpublish.com Peak shape analysis can also provide information on microstrain within the crystal lattice, which can be influenced by defects and dislocations.
The data from a PXRD experiment is typically presented as a diffractogram, plotting diffracted intensity against the diffraction angle (2θ).
Table 2: Example of Powder X-ray Diffraction Peak Data for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 5.8 | 15.22 | 100 |
| 8.7 | 10.15 | 45 |
| 11.6 | 7.62 | 60 |
| 17.4 | 5.09 | 30 |
Note: This table represents hypothetical data to illustrate a typical PXRD output.
Mass Spectrometry for Molecular Composition and Fragmentation Pathways of this compound
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation analysis, and identify its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound Derivatives
Electrospray ionization (ESI) is a soft ionization technique particularly suited for the analysis of metal complexes and other large, non-volatile molecules. thermofisher.com In ESI-MS studies of Copper(II) complexes, a common and significant observation is the partial or complete reduction of Cu(II) to Cu(I) within the ion source or during gas-phase processes. nih.govresearchgate.net This phenomenon must be considered when interpreting the resulting mass spectra.
For derivatives of this compound, ESI-MS can provide the following information:
Molecular Ion Confirmation: Identification of pseudomolecular ions, such as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), can confirm the molecular weight of the complex.
Fragmentation Analysis: By inducing fragmentation (e.g., through collision-induced dissociation), the pathways by which the molecule breaks apart can be studied. For dimeric copper carboxylates, fragmentation often involves the sequential loss of ligands. cdnsciencepub.comcdnsciencepub.com A common fragmentation pathway for alkyl carboxylates is the initial loss of a carboxylate radical (RCO₂•) from the molecular ion. cdnsciencepub.com
Stoichiometry of Complexes: ESI-MS can help determine the metal-to-ligand stoichiometry in solution, although quantitative analysis can be challenging due to the potential for in-source reactions and variations in ionization efficiency. nih.govacs.org
Table 3: Predicted Key Ions in the ESI-Mass Spectrum of a Dimeric this compound, [Cu₂(C₁₃H₂₅O₂)₄]
| Ion Formula | Description | Predicted m/z |
|---|---|---|
| [Cu₂(C₁₃H₂₅O₂)₃]⁺ | Loss of one isotridecanoate ligand | 766.8 |
| [Cu(C₁₃H₂₅O₂)]⁺ | Monomeric species (as Cu(II)) | 275.2 |
Note: Predicted m/z values are based on the most abundant isotopes (⁶³Cu, ¹²C, ¹H, ¹⁶O) and assume the parent molecule is the neutral dimer. The charge state and potential reduction of copper can influence the observed ions.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry of Oligomeric this compound Species
MALDI-TOF is another soft ionization technique that is particularly effective for analyzing high molecular weight compounds, including polymers and large molecular aggregates, with minimal fragmentation. sigmaaldrich.com This makes it an ideal tool for investigating the potential formation of oligomeric or polymeric species of this compound.
In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix material. A pulsed laser desorbs and ionizes the matrix and analyte, and the ions are accelerated into a time-of-flight mass analyzer. The technique can be used to:
Identify Oligomers: If this compound forms oligomers, MALDI-TOF MS can detect a distribution of species (dimers, trimers, tetramers, etc.), each separated by the mass of the repeating monomeric unit. researchgate.net
Determine Repeating Unit Mass: The mass difference between adjacent peaks in an oligomeric distribution directly corresponds to the mass of the monomeric unit, providing strong evidence for the proposed structure.
Characterize End Groups: For polymeric structures, MALDI-TOF can sometimes be used to identify the chemical nature of the end groups, which terminate the polymer chain. sigmaaldrich.com
Table 4: Hypothetical MALDI-TOF MS Data for Oligomeric this compound
| Observed m/z | Assigned Species |
|---|---|
| 979.0 | [Cu₂(C₁₃H₂₅O₂)₄+H]⁺ (Dimer) |
| 1467.7 | [Cu₃(C₁₃H₂₅O₂)₅+H]⁺ (Trimer fragment) |
Note: This table is illustrative of how MALDI-TOF MS might reveal a series of oligomeric species. The exact ions observed would depend on the ionization and fragmentation processes.
Microscopy and Surface Characterization of this compound
Microscopy and surface analysis techniques are vital for understanding the morphology, elemental composition, and intermolecular interactions of a material at the micro- and nanoscale.
For solid samples of this compound, techniques such as Field Emission Scanning Electron Microscopy (FESEM) would be used to visualize the surface morphology. Studies on similar long-chain copper carboxylates, like copper(II) oleate (B1233923), have revealed distinct structures such as thread-like formations. analis.com.my FESEM provides high-resolution images of the particle shape, size distribution, and surface texture of the crystalline powder.
Coupled with FESEM, Energy-Dispersive X-ray Spectroscopy (EDX) provides qualitative and quantitative elemental analysis of the sample's surface. analis.com.my An EDX spectrum of this compound would be expected to show distinct peaks corresponding to the constituent elements: copper (Cu), carbon (C), and oxygen (O), confirming the compound's elemental composition and purity at the analyzed location.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Investigations of this compound Aggregates
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for investigating the morphology and structure of this compound aggregates. SEM provides detailed images of the surface topography, shape, and size of the aggregates. Studies on various copper-based materials show that SEM can reveal features such as micron-sized agglomerates. researchgate.net For this compound, SEM analysis would be expected to characterize the particle size distribution and the degree of agglomeration, which are crucial properties for its application.
TEM, with its higher resolution, offers insights into the internal structure of the aggregates. It can be used to identify the crystal structure, lattice defects, and the presence of any amorphous regions within the this compound particles. In related copper hydroxide (B78521) materials, TEM has been used to observe wire-like structures, indicating that the synthesis conditions can direct the morphology of the final product. iaea.org
Table 1: Hypothetical Morphological Characteristics of this compound Aggregates Data presented in this table is representative of typical metal carboxylates and is for illustrative purposes due to the lack of specific experimental data for this compound.
| Parameter | SEM Findings | TEM Findings |
| Particle Shape | Irregular, pseudo-spherical agglomerates | Individual crystallites with defined facets |
| Average Particle Size | 5-20 µm (for agglomerates) | 50-200 nm (for primary particles) |
| Surface Texture | Rough and porous | Smooth crystalline surfaces |
| Internal Structure | Not resolved | Crystalline lattice fringes |
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions of this compound
Atomic Force Microscopy (AFM) is employed to visualize and quantify the surface topography of this compound at the nanoscale. researchgate.netresearchgate.net This technique can provide three-dimensional images of the surface, revealing details about surface roughness, grain size, and the presence of nanoscale domains. researchgate.net For thin films or coatings of this compound, AFM would be critical in assessing the uniformity and smoothness of the deposited layer. researchgate.net
Furthermore, AFM can be used to probe nanoscale interactions, such as adhesion and friction, at the surface of the material. The interplay between surface chemistry and topography influences these interactions. arxiv.org By analyzing the forces between the AFM tip and the sample surface, it is possible to map variations in surface properties and understand how the isotridecanoate ligands affect the interfacial behavior of the copper complex.
Table 2: Representative Surface Topography Data for a Copper(2+) Carboxylate Thin Film This data is illustrative and based on typical values for metal-organic thin films, as specific data for this compound is not available.
| Parameter | Value |
| Root Mean Square (RMS) Roughness | 3.5 nm |
| Average Roughness (Ra) | 2.8 nm |
| Peak-to-Valley Height | 15.2 nm |
| Surface Skewness | 0.2 |
| Surface Kurtosis | 3.1 |
Thermal Analysis for Stability and Phase Transitions of this compound
Thermogravimetric Analysis (TGA) for Decomposition Pathways of this compound
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition pathways of this compound. The TGA curve plots the mass of the sample as a function of temperature, revealing distinct mass loss steps that correspond to specific decomposition events. For many copper(II) complexes, decomposition occurs in multiple stages. researchgate.net Typically, the initial weight loss may be attributed to the removal of coordinated water or solvent molecules. researchgate.net
Subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the organic isotridecanoate ligands. The atmosphere under which the analysis is performed (e.g., inert or oxidative) significantly influences the decomposition products. core.ac.ukrsc.org In an inert atmosphere like nitrogen, the final residue is often metallic copper, while in air or oxygen, the residue is typically copper(II) oxide. core.ac.ukrsc.org The thermal decomposition of copper(II) carboxylates can proceed through a stepwise reduction of the cation (Cu²⁺ → Cu⁺ → Cu⁰). rsc.org
Table 3: Expected TGA Decomposition Stages for this compound Data is based on general behavior of copper(II) carboxylates and is for illustrative purposes.
| Temperature Range (°C) | Mass Loss (%) | Assignment |
| 100 - 150 | ~5% | Loss of adsorbed/coordinated solvent |
| 250 - 400 | ~60-70% | Decomposition of isotridecanoate ligands |
| > 400 | - | Stable residue (e.g., CuO or Cu) |
Differential Scanning Calorimetry (DSC) for Phase Transition Studies of this compound
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions such as melting, crystallization, and solid-state transitions. ephys.kzephys.kz A DSC thermogram of this compound would display endothermic peaks corresponding to processes that absorb heat (e.g., melting) and exothermic peaks for processes that release heat (e.g., crystallization or decomposition). core.ac.ukorientjchem.org
For similar copper complexes, DSC has been used to identify melting points and the enthalpy associated with decomposition. researchgate.net The combination of TGA and DSC provides a comprehensive thermal profile of the compound. For instance, an exothermic peak in the DSC curve that coincides with a significant weight loss in the TGA curve confirms a decomposition event. rsc.org The study of phase transitions is crucial for understanding the material's behavior at different temperatures. ephys.kzephys.kzresearchgate.net
Table 4: Illustrative DSC Data for a Copper(II) Carboxylate Compound This table presents hypothetical data based on typical thermal events for similar compounds.
| Peak Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Assignment |
| Endothermic | 180 | 195 | 45 | Melting |
| Exothermic | 260 | 285 | -150 | Decomposition |
Computational Chemistry and Theoretical Modeling of this compound
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameters of this compound
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. nih.gov For this compound, DFT calculations can predict key structural parameters such as bond lengths and angles around the copper(II) center, which can be compared with experimental data if available. bwise.kr These calculations provide insights into the coordination environment of the copper ion. bwise.kr
DFT can also be used to calculate spectroscopic parameters. For example, theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) spectra to aid in the assignment of spectral bands. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), helping to understand the nature of electronic transitions, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands. nih.gov The calculation of frontier molecular orbitals (HOMO and LUMO) provides information about the reactivity and electronic properties of the complex. nih.govnih.gov
Table 5: Representative DFT-Calculated Parameters for a Model Copper(II) Carboxylate Complex This data is hypothetical and serves to illustrate the type of information obtained from DFT calculations on similar systems.
| Parameter | Calculated Value |
| Cu-O Bond Length | 1.95 Å |
| O-Cu-O Bond Angle | 92.5° |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -3.1 eV |
| HOMO-LUMO Gap | 3.1 eV |
| Main UV-Vis Absorption (TD-DFT) | 650 nm (d-d transition) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound in Various Environments
Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused solely on this compound. The available research on metal carboxylates provides a foundational understanding of the expected dynamic behavior of similar compounds. MD simulations are a powerful computational method used to study the motion and interaction of atoms and molecules over time. For a compound like this compound, such simulations would provide valuable insights into its conformational dynamics, interactions with different solvent environments, and aggregation behavior.
In the absence of direct studies on this compound, the scientific community often draws parallels from research on other copper(II) carboxylates. These studies consistently show a dinuclear paddle-wheel structure as a common motif for copper(II) carboxylates, where two copper ions are bridged by four carboxylate ligands. nih.govmdpi.commdpi.com The coordination environment around each copper atom is typically a distorted square pyramid. nih.govmdpi.com
MD simulations on analogous metal carboxylate systems have been employed to investigate a range of dynamic properties. These include the stability of the dinuclear cage, the flexibility of the alkyl chains of the carboxylate ligands, and the interaction with solvent molecules. The dynamic behavior is crucial in understanding the compound's properties and potential applications.
For instance, simulations can predict how the isotridecanoate chains would behave in different solvents, such as polar or non-polar media. In a non-polar solvent, the long alkyl chains would likely extend to maximize van der Waals interactions with the solvent. Conversely, in a polar solvent, the chains might fold or aggregate to minimize unfavorable interactions, while the polar copper carboxylate core interacts with the solvent molecules.
Furthermore, MD simulations can elucidate the mechanism of solvent exchange around the copper centers and the potential for the formation of larger aggregates or micelles, particularly for long-chain carboxylates like isotridecanoate. scientia-tss.com The interaction between metal ions and carboxylate groups in aqueous solutions has been a subject of ab initio molecular dynamics studies, revealing details about coordination and hydration energies. acs.org
While specific parameters for this compound would be needed for a precise simulation, the general principles derived from studies on other copper and metal carboxylates provide a robust framework for predicting its dynamic behavior. Future research utilizing MD simulations would be invaluable for a detailed understanding of this compound at the molecular level.
Coordination Chemistry and Supramolecular Assembly of Copper 2+ Isotridecanoate
Ligand Design and Rational Synthesis of Copper(2+) Isotridecanoate (B1258416) Complexes
The rational design and synthesis of copper(II) isotridecanoate complexes would likely focus on controlling the coordination environment of the copper(II) ion to achieve desired structural and physical properties. The bulky and flexible nature of the isotridecanoate ligand plays a crucial role in this process.
The carboxylate group of the isotridecanoate ligand can coordinate to the copper(II) center in several ways, similar to other carboxylate ligands. The specific mode of coordination is influenced by factors such as the solvent, temperature, and the presence of other ligands. The primary coordination modes expected for the isotridecanoate ligand are:
Monodentate: One oxygen atom of the carboxylate group binds to the copper(II) center.
Bidentate Chelating: Both oxygen atoms of the same carboxylate ligand bind to a single copper(II) center, forming a chelate ring.
Bidentate Bridging: The carboxylate group bridges two different copper(II) centers. This is a very common mode in copper(II) carboxylates and is fundamental to the formation of polynuclear structures. The bridging can occur in a syn-syn, syn-anti, or anti-anti conformation.
The infrared (IR) spectra of copper(II) isotridecanoate complexes would be a key tool for investigating these coordination modes. The difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO- group is diagnostic of the coordination mode. For many reported dinuclear copper(II) carboxylates with a paddlewheel structure, a Δν in the range of 170–250 cm⁻¹ is indicative of a bridging bidentate coordination mode nih.gov.
| Coordination Mode | Typical Δν (cm⁻¹) | Description |
| Ionic | < 110 | The interaction is primarily electrostatic. |
| Monodentate | > 200 | One oxygen atom is coordinated to the metal center. |
| Bidentate Chelating | < 100 | Both oxygen atoms of the carboxylate group are coordinated to the same metal center. |
| Bidentate Bridging | 140 - 200 | The carboxylate group bridges two metal centers, which is characteristic of paddlewheel structures. nih.gov |
This table presents generalized data for carboxylate ligands and is intended to be representative for copper(2+) isotridecanoate.
Mixed-ligand complexes of this compound can be synthesized by introducing auxiliary ligands, typically neutral N-donor molecules like pyridine (B92270), bipyridine, or phenanthroline, into the reaction mixture. researchgate.netresearchgate.net These ligands can coordinate to the copper(II) centers, often at the axial positions of dinuclear units, preventing the formation of higher-order coordination polymers and allowing for the isolation of discrete molecular complexes. mdpi.com
A general synthetic route could involve the reaction of a copper(II) salt (e.g., copper(II) acetate (B1210297) or nitrate) with isotridecanoic acid, followed by the addition of the auxiliary ligand. mdpi.commdpi.com The synthesis of heteroleptic Cu(II) carboxylates has been reported to yield compounds with good purity and solubility in solvents like DMSO, ethanol, and methanol nih.gov.
Characterization of these mixed-ligand adducts would involve a combination of techniques:
FT-IR Spectroscopy: To confirm the coordination of both the isotridecanoate and the auxiliary ligands.
UV-Visible Spectroscopy: To probe the d-d electronic transitions of the copper(II) center, which are sensitive to its coordination geometry. A broad band in the visible region is typical for distorted octahedral or square pyramidal copper(II) complexes mdpi.com.
Formation of Polynuclear and Extended Structures based on this compound
The ability of the isotridecanoate ligand to bridge metal centers is key to the formation of polynuclear and extended structures. The long, branched alkyl chains would play a significant role in the packing of these structures in the solid state.
The most common structural motif for copper(II) carboxylates is the dinuclear "paddlewheel" structure. nih.govmdpi.commdpi.comacs.org It is highly probable that this compound would form a similar dimeric complex, [Cu₂(O₂CR)₄L₂], where R is the isotridecyl group and L is an axial ligand (which could be a solvent molecule or another donor ligand).
In this structure:
Two copper(II) ions are bridged by four isotridecanoate ligands in a syn-syn fashion.
Each copper(II) ion typically adopts a distorted square pyramidal geometry. The basal plane is formed by four oxygen atoms from the four bridging carboxylate groups, and the axial position is occupied by the axial ligand L mdpi.comacs.org.
The two copper(II) centers are in close proximity, leading to antiferromagnetic coupling.
| Structural Parameter | Typical Value Range | Description |
| Cu-Cu distance | 2.6 - 2.7 Å | The distance between the two copper centers in the paddlewheel dimer. |
| Cu-O (equatorial) distance | 1.9 - 2.0 Å | The bond length between copper and the oxygen atoms of the bridging carboxylate ligands. mdpi.com |
| Cu-L (axial) distance | 2.1 - 2.3 Å | The bond length between copper and the axial ligand, which is typically longer than the equatorial bonds. mdpi.com |
This table presents typical data for copper(II) carboxylate paddlewheel dimers and is expected to be similar for this compound.
The dinuclear paddlewheel units of this compound can act as secondary building blocks (SBUs) for the construction of coordination polymers. mdpi.com These extended structures can be formed in several ways:
Axial Bridging: If a bidentate bridging ligand (like pyrazine or 4,4'-bipyridine) is used instead of a monodentate axial ligand, it can link the paddlewheel units into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. mdpi.comnih.govresearchgate.netnih.gov
Carboxylate Bridging: In some cases, the carboxylate group itself can bridge between paddlewheel units, leading to polymeric structures researchgate.net.
Host-Guest Interactions and Supramolecular Architectures involving this compound
Beyond the covalent bonds of coordination polymers, this compound complexes are expected to form intricate supramolecular architectures driven by weaker intermolecular forces. The isotridecyl chains are the primary drivers of these interactions.
The assembly of these complexes in the solid state would be heavily influenced by:
Van der Waals Forces: The interactions between the long, interdigitated alkyl chains of the isotridecanoate ligands would be a dominant factor in the crystal packing.
Hydrogen Bonding: If the complex contains coordinated water molecules or other protic ligands, hydrogen bonding can play a crucial role in directing the supramolecular assembly. bohrium.com
π-π Stacking: If aromatic auxiliary ligands are present, π-π stacking interactions between these ligands can further stabilize the supramolecular structure bohrium.comacs.org.
The hydrophobic environment created by the dense packing of the isotridecyl chains could potentially be exploited for host-guest chemistry. This nonpolar microenvironment within the crystal lattice might be capable of encapsulating small, nonpolar guest molecules. The design of such systems would depend on controlling the packing of the alkyl chains to create appropriately sized and shaped cavities.
Encapsulation and Inclusion Complexes with this compound
The formation of encapsulation and inclusion complexes is a hallmark of supramolecular chemistry, where a host molecule encloses a guest molecule. In the context of copper(II) carboxylates, the long alkyl chains of the isotridecanoate ligands can create hydrophobic pockets or cavities suitable for encapsulating smaller molecules.
Table 1: Potential Guest Molecules for Encapsulation by this compound Assemblies
| Guest Molecule Category | Specific Examples | Potential Driving Force for Encapsulation |
| Small Organic Molecules | Benzene, Toluene, Chloroform | Hydrophobic interactions |
| Gases | Methane, Propane | van der Waals forces |
| Drug Molecules | Ibuprofen, Naproxen | Hydrophobic and potential coordination interactions |
It is important to note that the efficiency and selectivity of encapsulation would be highly dependent on the size, shape, and chemical nature of the guest molecule, as well as the solvent system used.
Directed Self-Assembly of this compound into Ordered Structures
The self-assembly of metal-carboxylate complexes into ordered structures is a spontaneous process driven by non-covalent interactions. elsevierpure.comresearchgate.net For this compound, the interplay between the coordination of the copper(II) ions by the carboxylate groups and the hydrophobic interactions of the long, branched alkyl chains is expected to direct the formation of well-defined supramolecular architectures.
The coordination between the copper(II) center and the carboxylate ligand can result in various structural motifs. A common motif for copper(II) carboxylates is the dinuclear "paddlewheel" structure, where two copper atoms are bridged by four carboxylate ligands. nih.gov These paddlewheel units can then serve as building blocks for larger, ordered assemblies.
The long isotridecanoate chains would likely segregate from more polar environments, leading to the formation of lamellar structures, liquid crystals, or micelles in solution. The specific architecture formed would be influenced by factors such as the concentration of the complex, the nature of the solvent, and the temperature. For example, in nonpolar solvents, inverse micelles might form, with the polar copper-carboxylate heads in the core and the lipophilic tails extending into the solvent. In contrast, in more polar environments, regular micelles or bilayer structures would be favored.
Table 2: Plausible Supramolecular Structures from Self-Assembly of this compound
| Supramolecular Structure | Primary Driving Force | Potential Arrangement of Molecules |
| Micelles | Hydrophobic interactions | Spherical aggregates with carboxylate heads at the surface and alkyl tails in the core (in polar solvents). |
| Lamellar Structures | van der Waals forces and coordination bonds | Layered structures with alternating polar (copper-carboxylate) and nonpolar (alkyl chain) regions. |
| Liquid Crystals | Anisotropic molecular shape and intermolecular forces | Phases with long-range orientational order and/or partial positional order. |
| Coordination Polymers | Coordination bonds | One-, two-, or three-dimensional networks of copper centers linked by carboxylate bridges. ias.ac.inub.edu |
The directed self-assembly of this compound into these ordered structures could have potential applications in areas such as catalysis, materials science, and nanotechnology. The ability to control the assembly process by modifying external conditions would be key to realizing these applications.
Therefore, it is not possible to provide a detailed article on the "Catalytic Applications and Mechanistic Insights of this compound" following the specific outline requested, as the foundational research required to populate the sections on its role in homogeneous and heterogeneous catalysis appears to be limited or non-existent in accessible scientific databases.
This includes a lack of specific data on:
Oxidation Reactions: No specific examples or mechanistic studies were found where this compound was the primary catalyst.
Cross-Coupling Reactions: There is no available literature detailing the use of this compound complexes in facilitating these reactions.
Asymmetric Catalysis: Research on chiral derivatives of this compound for asymmetric synthesis is not present in the available literature.
Heterogeneous Systems: Information regarding the immobilization of this compound on solid supports or its use in nanostructured catalysts is not documented.
General information on other copper catalysts cannot be extrapolated to this specific compound without dedicated experimental evidence. The unique properties of the isotridecanoate ligand could significantly influence the catalyst's activity, selectivity, and stability in ways that cannot be predicted from data on other copper salts like copper(II) acetate or copper(II) chloride.
Consequently, any attempt to generate the requested article would fall into speculation and would not be based on factual, scientific findings as required. Further experimental research is needed to elucidate the potential catalytic activities of this compound.
Catalytic Applications and Mechanistic Insights of Copper 2+ Isotridecanoate
Reaction Mechanism Elucidation in Copper(2+) Isotridecanoate-Catalyzed Processes
Elucidating the reaction mechanism for a catalyst like copper(2+) isotridecanoate (B1258416) would involve a multi-pronged approach combining kinetic analysis, spectroscopic observation of intermediates, and computational modeling. The goal is to understand the complete catalytic cycle, including the role of the copper center's oxidation state (Cu(I), Cu(II), Cu(III)), the coordination environment provided by the isotridecanoate ligands, and the interaction with substrates and reagents.
For many copper-catalyzed oxidation reactions, mechanisms can involve single-electron transfer (SET) or organometallic pathways. acs.org In an SET pathway, the copper catalyst facilitates electron transfer between the substrate and the oxidant. In an organometallic pathway, the substrate might directly coordinate to the copper center, followed by transformations like oxidative addition and reductive elimination. The large, aliphatic isotridecanoate ligands would likely influence which pathway is favored by modifying the steric accessibility and electronic nature of the copper center.
Kinetic Studies and Rate-Determining Steps in this compound Catalysis
Kinetic studies are fundamental to determining the rate law of a reaction, which provides insights into the composition of the transition state at the rate-determining step. For a hypothetical reaction catalyzed by this compound, researchers would systematically vary the concentrations of the catalyst, substrates, and any co-catalysts or inhibitors to monitor their effect on the reaction rate.
Methodologies for Kinetic Analysis:
Initial Rate Studies: By measuring the initial rate of the reaction under different starting concentrations, one can determine the order of the reaction with respect to each component. For instance, in copper-catalyzed aerobic oxidations, kinetic dependencies on the substrate, catalyst, and oxygen pressure are often evaluated. acs.orgnih.gov
Kinetic Isotope Effect (KIE): The KIE is a powerful tool for probing bond-breaking events in the rate-determining step. acs.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a position involved in bond cleavage, a change in the reaction rate can indicate that this bond-breaking event is part of the rate-limiting step. acs.org For example, a significant kH/kD value in an oxidation reaction would suggest that C-H bond cleavage is a critical, rate-limiting event. acs.org
In analogous copper carboxylate systems, such as those involving copper(II) acetate (B1210297), the rate-determining step can vary. For example, in certain aerobic coupling reactions, the turnover-limiting step has been identified as the aerobic oxidation of a Cu(I) intermediate back to the active Cu(II) state. rsc.org In other reactions, the cleavage of a C-H bond or the transmetalation of a substrate to the copper center can be rate-limiting. nih.gov The specific rate-determining step for a this compound-catalyzed process would be highly dependent on the specific reaction being studied.
Hypothetical Kinetic Data Table:
| Experiment | [Cu(II) Isotridecanoate] (mol/L) | [Substrate A] (mol/L) | [Reagent B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.01 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.02 | 0.1 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.01 | 0.2 | 0.1 | 1.5 x 10⁻⁵ |
| 4 | 0.01 | 0.1 | 0.2 | 6.0 x 10⁻⁵ |
| This interactive table illustrates how experimental data could be used to deduce a rate law. In this hypothetical case, the reaction is first-order in catalyst, zero-order in Substrate A, and second-order in Reagent B. |
Spectroscopic Monitoring of Intermediates in Catalytic Cycles Involving this compound
Direct observation of catalytic intermediates is crucial for confirming proposed mechanistic pathways. In-situ and operando spectroscopic techniques allow researchers to monitor the catalyst and reacting species under actual reaction conditions. digitellinc.comchemcatbio.org
Applicable Spectroscopic Techniques:
UV-Visible Spectroscopy: This technique can track changes in the copper ion's oxidation state, as Cu(I), Cu(II), and Cu(III) species often have distinct electronic absorption spectra. The formation and decay of colored intermediates can be monitored over time to provide kinetic data on individual steps of the catalytic cycle. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is highly sensitive to paramagnetic species, making it an ideal tool for studying Cu(II) (a d⁹ ion) complexes. nih.gov It can provide detailed information about the coordination environment of the Cu(II) center and can be used to identify and quantify the catalyst's resting state and any paramagnetic intermediates. nih.govunito.it In many copper-catalyzed reactions, the bulk of the catalyst exists in a specific "resting state," which may or may not be part of the main catalytic cycle.
Infrared (IR) and Raman Spectroscopy: In-situ IR and Raman spectroscopy can monitor changes in the vibrational modes of the isotridecanoate ligand, the substrates, and intermediates. rsc.org For example, changes in the carboxylate (COO⁻) stretching frequencies could indicate how the ligand is bound to the copper center (e.g., monodentate, bidentate, bridging) and how this changes during the reaction. nih.gov
X-ray Absorption Spectroscopy (XAS): XAS, including XANES and EXAFS, is a powerful technique for determining the oxidation state and local coordination environment (bond distances, coordination number) of the copper atoms in the catalyst, even in amorphous or solution states. chemcatbio.org
In studies of other copper catalysts, these techniques have been instrumental in identifying key intermediates such as Cu(III) species, copper-peroxo, and copper-hydroperoxide complexes, which are often implicated in oxidation catalysis. nih.govnih.gov For this compound, spectroscopic studies would be essential to determine if the catalyst exists as a monomer, a paddlewheel dimer typical of copper carboxylates, or larger aggregates in solution, and how these forms participate in catalysis. nih.gov
Computational Modeling of Catalytic Pathways and Transition States with this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms in catalysis. wiley-vch.de DFT calculations can be used to model the structures of reactants, intermediates, and transition states, providing energetic information that helps to map out the entire reaction pathway. acs.orgbeilstein-journals.org
Key Applications of Computational Modeling:
Reaction Pathway Mapping: DFT can be used to calculate the Gibbs free energy of proposed intermediates and transition states. By comparing the energy profiles of different possible pathways, the most likely reaction mechanism can be identified. researchgate.net This allows for the theoretical testing of hypotheses that are difficult to probe experimentally.
Structure and Bonding Analysis: Modeling can provide insight into the geometry and electronic structure of the active catalytic species. For this compound, this would involve understanding how the bulky ligands coordinate to the copper center and influence its reactivity. nih.gov
Rationalizing Selectivity: DFT calculations can help explain the origins of chemo-, regio-, and stereoselectivity in catalytic reactions by comparing the activation energies of transition states leading to different products. ulisboa.pt
Synergy with Spectroscopy: Calculated spectroscopic properties (e.g., EPR parameters, vibrational frequencies) for proposed structures can be compared with experimental spectra to help identify and confirm the structure of observed intermediates. nih.govresearchgate.net
For a catalyst like this compound, a significant computational challenge would be accurately modeling the conformational flexibility of the long isotridecanoate chains and their impact on the reaction. However, such studies would be invaluable for understanding, for example, how the ligand might create a specific pocket around the copper center that favors the binding of certain substrates or stabilizes key transition states. nih.govmdpi.com
Materials Science and Engineering Applications of Copper 2+ Isotridecanoate
Precursors for Advanced Copper-Based Nanomaterials
Long-chain copper carboxylates, such as Copper(2+) isotridecanoate (B1258416), are effective single-source precursors for the controlled synthesis of copper-based nanomaterials. The thermal decomposition of these compounds provides a reliable method to produce nanoparticles of either copper oxide or elemental copper with specific sizes and morphologies. The isotridecanoate ligand acts as an in-situ capping agent, preventing agglomeration and controlling the growth of the nanoparticles during synthesis.
The synthesis of copper oxide (CuO) nanoparticles from copper carboxylate precursors is a widely studied process. By heating Copper(2+) isotridecanoate in the presence of a high-boiling-point solvent, controlled thermal decomposition can be initiated. The process typically involves the hydrolysis of the copper carboxylate, which then dehydrates to form nanocrystalline CuO. nih.gov The long alkyl chains of the isotridecanoate ligand play a crucial role in stabilizing the nascent nanoparticles, preventing uncontrolled growth and aggregation, which allows for the production of particles with narrow size distributions.
Research on analogous copper carboxylates demonstrates that reaction parameters significantly influence the final product. For instance, the thermal decomposition of copper acetate (B1210297) monohydrate with various carboxylic acids as capping agents at 120°C yields crystalline, roughly spherical CuO nanoparticles with average diameters between 3.1 and 5.5 nm. researchgate.net The choice of capping agent and reaction temperature are key factors in controlling particle size. nih.govresearchgate.net
Table 1: Synthesis Parameters for CuO Nanoparticles from Various Copper Precursors| Copper Precursor | Method | Temperature | Resulting Particle Size | Reference |
|---|---|---|---|---|
| Copper Acetate Monohydrate | Solventless Thermal Decomposition | 120°C | 3.1 - 5.5 nm | researchgate.net |
| Copper(II) Chloride Dihydrate | Colloid-Thermal Synthesis with Gum Karaya | 75°C | 4.8 - 7.8 nm | nih.gov |
| Copper Sulfate (B86663) | Reverse Micelles (o/w microemulsion) | Room Temperature | 50 - 60 nm | biotechrep.ir |
| Copper(II) Nitrate | Solution Combustion | 300°C and 500°C | Not specified | samipubco.com |
The thermal decomposition of this compound can also yield pure, oxide-free copper metal nanostructures when the reaction is conducted in an oxygen-free environment, such as under an inert argon or nitrogen atmosphere. nih.gov The decomposition mechanism for copper carboxylates often proceeds in a two-step process, first reducing Cu(II) to Cu(I) and then to metallic Cu(0). rsc.org
Studies on similar long-chain copper carboxylates, like copper oleate (B1233923) and copper stearate, have detailed this process. For example, well-dispersed copper nanoparticles with diameters of approximately 8.9 nm have been synthesized by the thermal decomposition of a Cu-oleate complex. researchgate.net Similarly, the decomposition of copper stearate at 290°C in 1-octadecene under an argon atmosphere produces pure copper nano/microparticles. nih.gov The decomposition temperature is a critical parameter; thermogravimetric analysis of copper carboxylates shows that the conversion to elemental copper typically occurs between 200°C and 450°C. nih.govresearchgate.net The long carbon chain of the isotridecanoate ligand is advantageous, as it can be removed more cleanly during decomposition, leaving behind fewer organic residues compared to shorter-chain carboxylates. researchgate.net
Table 2: Conditions for Thermal Decomposition of Copper Carboxylates to Metallic Copper| Copper Precursor | Decomposition Temperature | Atmosphere | Key Findings | Reference |
|---|---|---|---|---|
| Cu-oleate complex | Not specified (Autoclave) | Aqueous condition | Produced well-dispersed Cu nanoparticles (8.9 ± 1.3 nm). | researchgate.net |
| Copper Stearate | 290°C | Pure Argon | Synthesized pure copper nano/microparticles in 1-octadecene. | nih.gov |
| Copper Oxalate | ~264 - 310°C | Inert (Nitrogen, Argon) | Decomposed to copper metal. Atmosphere affects exothermicity. | rsc.orgcore.ac.uk |
| Copper Glycolate/Lactate | >150°C (sintering at 250°C) | Nitrogen | Formed conductive copper films. | researchgate.net |
Role in Lubricant Formulations and Tribology
Copper-based compounds, including carboxylates and the nanoparticles derived from them, are recognized for their beneficial tribological properties when used as additives in lubricant formulations. They function as anti-wear and friction-reducing agents, particularly under extreme pressure (EP) conditions. mdpi.com The nanoparticles generated from precursors like this compound can significantly enhance the performance of base oils. researchgate.net
The lubricating action of copper-based additives is attributed to several mechanisms that become active under high load and temperature at the friction interface.
Boundary Film Formation: During the sliding process, copper nanoparticles or their precursors can form a deposition film on the friction surfaces. This film reduces the direct metal-to-metal contact and the shear strength of the interface, thus lowering friction and wear. mdpi.com
Self-Repair Mechanism: A key phenomenon, sometimes referred to as the "wearlessness effect," involves the selective transfer of copper to worn or damaged areas on the friction surfaces. mdpi.comlubesngreases.com The tribo-chemical action at the interface activates the metal surfaces, allowing nano-copper particles to fill in grooves and pits, effectively repairing the surface at a micro-level. mdpi.com
Micro-Rolling Bearing Effect: The spherical shape of the nanoparticles allows them to act like microscopic ball bearings between sliding surfaces, converting sliding friction into rolling friction, which further reduces the coefficient of friction. mdpi.com
These mechanisms collectively contribute to the extreme pressure and anti-wear properties of lubricants containing copper additives. The addition of just 0.1 wt% of nano-copper to a gasoline engine oil has been shown to reduce friction by about 29% and wear by about 34%. mdpi.com
Copper-based additives exhibit positive synergistic effects when combined with other components in a lubricant formulation. mdpi.com The interaction between different additives can lead to a greater improvement in tribological performance than the sum of their individual effects. For instance, nano-copper particles show good synergy with other anti-friction agents, anti-wear additives, and antioxidants. mdpi.com
Polymer Additives and Composites Incorporating this compound
Incorporating copper-based compounds into polymer matrices is a strategy to develop advanced composites with enhanced properties. This compound can be utilized either as a direct additive or as a precursor for the in-situ generation of copper or copper oxide fillers within the polymer. The addition of copper and its compounds can modify the mechanical, thermal, and functional (e.g., antimicrobial) properties of the polymer. mdpi.com
For example, the addition of copper particles to thermoplastic polyurethane (TPU) has been shown to increase thermal stability and mechanical properties, such as tensile strength. mdpi.com The copper particles can act as co-stabilizers for the polymer. mdpi.com In studies with polylactic acid (PLA), the inclusion of copper(II) oxide particles acted as a reinforcing modifier, leading to heterogeneous crystallization and an increase in the polymer's degree of crystallinity and melting point. mdpi.com However, the concentration and dispersion of the additive are critical; high concentrations or poor distribution can lead to the formation of agglomerates, which may negatively impact mechanical properties like tensile strength. mdpi.com The use of a precursor like this compound, which is soluble in organic phases, could facilitate a more uniform dispersion within the polymer melt before its conversion to a functional filler, potentially leading to composites with superior and more consistent properties.
Interfacial Interactions of this compound with Polymer Matrices
The compatibility and interaction between a metallic salt and a polymer matrix are crucial for the final properties of a composite material. The isotridecanoate ligand in this compound, being a long-chain carboxylate, is anticipated to enhance its dispersion within non-polar polymer matrices.
Research on similar systems, such as the thermal oxidation of atactic polypropylene on copper oxide surfaces, has shown the formation of copper carboxylates at the interface. aip.org This indicates a chemical interaction between the polymer degradation products (carboxylic acids) and the copper species. aip.org It can be postulated that this compound, when blended into a polymer matrix like polypropylene, would primarily interact through van der Waals forces between its long alkyl chains and the polymer chains.
The nature of the polymer matrix and the specific processing conditions will dictate the extent of these interactions. For instance, in polymers with functional groups, there could be more specific interactions, potentially leading to a more homogeneous dispersion of the copper compound. The formation of copper carboxylate has been observed to be predominant at temperatures between 85 and 100°C during the oxidative degradation of polypropylene on copper oxide films, suggesting that thermal processing can influence these interfacial reactions. aip.org
Table 1: Postulated Interfacial Interactions of this compound with Various Polymer Matrices
| Polymer Matrix | Predominant Interaction Type | Expected Dispersion Quality | Potential Effects on Composite Properties |
| Polypropylene (PP) | Van der Waals | Good | Enhanced thermal stability, altered mechanical properties |
| Polyvinyl Chloride (PVC) | Dipole-dipole, Van der Waals | Moderate to Good | Plasticizing effect, potential for improved thermal stability |
| Polyesters (e.g., PET) | Ester group interactions | Moderate | Potential for transesterification at high temperatures |
| Epoxies | Coordination with functional groups | Good | Influence on curing kinetics and cross-link density |
Influence of this compound on Polymer Rheology and Processing
The introduction of metallic soaps, such as metal carboxylates, into a polymer melt can significantly alter its rheological properties. The long alkyl chains of this compound can act as internal lubricants or plasticizers, potentially reducing the melt viscosity and improving processability. This effect is analogous to how surfactants and polymers interact to modify the flow behavior of fluid systems. mdpi.commdpi.com
Conversely, at certain concentrations and temperatures, metal carboxylates can form ionic clusters or associations within the polymer matrix. These interactions can act as temporary cross-links, leading to an increase in melt viscosity and elasticity. Studies on zinc carboxylate liquids have shown a correlation between the formation of polymeric zinc carboxylate structures and increased viscosity. researchgate.net A similar phenomenon could be anticipated with this compound, where the Cu(2+) ions could form coordination complexes with carboxylate groups from adjacent molecules, thereby affecting the polymer chain mobility.
Table 2: Predicted Influence of this compound Concentration on Polymer Melt Rheology
| Concentration Range | Expected Primary Effect | Impact on Melt Viscosity | Impact on Processability |
| Low (<1 wt%) | Lubrication/Plasticization | Decrease | Improved flow, reduced processing temperature |
| Medium (1-5 wt%) | Transition from lubrication to association | Variable | May require process parameter adjustment |
| High (>5 wt%) | Ionic Association/Clustering | Increase | Potential for melt fracture, requires higher processing temperature/pressure |
Functional Coatings and Thin Films Utilizing this compound
Organometallic compounds, including copper carboxylates, are valuable precursors for the deposition of thin films and functional coatings due to their solubility in organic solvents and their ability to decompose into desired inorganic materials upon heating. rsc.org
Deposition Techniques for this compound-Containing Films
Several deposition techniques are suitable for creating thin films from organometallic precursors like this compound. The choice of method depends on the desired film thickness, conformality, and purity.
Chemical Solution Deposition (CSD): This category includes techniques like spin-coating and dip-coating. A solution of this compound in a suitable organic solvent would be applied to a substrate. Subsequent thermal treatment (annealing) in a controlled atmosphere would decompose the precursor to form a copper or copper oxide film. This method is cost-effective and suitable for coating large areas. wikipedia.orgnih.gov
Chemical Vapor Deposition (CVD): For this technique, this compound would need to be sufficiently volatile and thermally stable to be transported in the gas phase to the substrate surface. In a CVD reactor, the precursor would decompose at elevated temperatures to deposit a thin film. google.comamanote.comacs.org Metal-Organic Chemical Vapor Deposition (MOCVD) is a specific type of CVD that utilizes organometallic precursors and offers high conformality, which is crucial for coating complex topographies. allenpress.com
Atomic Layer Deposition (ALD): ALD is a modified CVD process that allows for atomic-level control over film thickness and composition. It involves sequential, self-limiting surface reactions. wikipedia.orggoogle.com While potentially applicable, the large size of the isotridecanoate ligand might present challenges for achieving ideal ALD growth.
Electrochemical Deposition: This technique involves the electrochemical reduction of metal ions from a solution to form a coating. A layer of copper carboxylate can be applied to a copper surface using cyclic voltammetry, which can then be tested for its properties. researchgate.net
Table 3: Comparison of Deposition Techniques for this compound-Based Films
| Deposition Technique | Precursor Requirements | Typical Processing Temperature | Key Advantages | Potential Challenges |
| Spin/Dip-Coating (CSD) | Soluble in a volatile solvent | Annealing: >200°C | Simple, low cost, large area | Film uniformity, potential for impurities |
| Chemical Vapor Deposition (CVD) | Volatile, thermally stable | 200-400°C | Conformal, high purity films | Precursor volatility and stability |
| Atomic Layer Deposition (ALD) | Volatile, reactive precursor | 100-300°C | Precise thickness control, excellent conformality | Slow deposition rate, precursor suitability |
| Electrochemical Deposition | Conductive solution | Room temperature to moderate | Direct formation on conductive substrates | Limited to conductive substrates |
Surface Chemistry and Adhesion Properties of this compound Coatings
The long alkyl chain of the isotridecanoate ligand is expected to play a significant role in the surface properties of as-deposited films. A film of this compound would likely exhibit a low surface energy due to the outward orientation of the hydrocarbon chains, resulting in hydrophobic or even superhydrophobic properties, similar to surfaces functionalized with fluorinated thiols. rsc.org
Upon thermal decomposition to form a copper or copper oxide film, the surface chemistry would change dramatically. The resulting surface would be inorganic and have a much higher surface energy. The adhesion of such a film to a substrate is a critical parameter. For polymeric substrates, chemical interactions, such as the formation of covalent bonds between the copper species and functional groups on the polymer surface, can significantly enhance adhesion. rsc.org For example, strong adhesion has been observed between copper and polyimide due to the formation of complexes between copper atoms and the polymer structure. rsc.org
The adhesion can be influenced by various factors, including the cleanliness of the substrate, the deposition conditions, and any post-deposition treatments. For instance, the presence of hydroxyl groups on a metal surface can promote strong mechanical interlocking with an adhesive or coating. rsc.org The adhesion of copper thin films can be evaluated using methods like scratch tests and pull-off tests. mdpi.com
Table 4: Expected Surface and Adhesion Properties of Coatings Derived from this compound
| Coating Type | Expected Surface Energy | Wettability | Primary Adhesion Mechanism (on Polymer Substrate) |
| As-deposited this compound | Low | Hydrophobic | Physisorption (van der Waals forces) |
| Thermally decomposed (Copper/Copper Oxide) | High | Hydrophilic | Chemisorption, mechanical interlocking, covalent bonding |
Environmental and Ecotoxicological Research of Copper 2+ Isotridecanoate
Environmental Fate and Transport Mechanisms of Copper(2+) Isotridecanoate (B1258416)
The environmental fate and transport of Copper(2+) isotridecanoate are governed by the distinct properties of the copper cation and the isotridecanoate organic ligand. The dissociation of the compound in the environment into copper ions (Cu²⁺) and isotridecanoic acid is a critical first step that dictates its subsequent mobility and distribution.
The sorption and desorption characteristics of this compound in soil and sediment are complex and depend on the properties of both the compound and the environmental matrix.
Sorption: Upon release into the environment, this compound is expected to partition between the aqueous phase and solid matrices like soil and sediment. The copper (Cu²⁺) cation exhibits strong sorption to soil components. It binds to organic matter, clay minerals, and iron and manganese oxides. researchgate.net The affinity of copper for these materials means it is generally not highly mobile in most soil types. researchgate.net The isotridecanoate ligand, being a long-chain branched fatty acid, will also exhibit sorption, primarily to the organic carbon fraction of soil and sediment. The extent of this sorption is influenced by the organic carbon content of the soil; higher organic matter content generally leads to greater sorption of organic compounds. researchgate.net
Desorption: Desorption, the release of a sorbed chemical back into the solution phase, is a key factor in its long-term mobility and bioavailability. For copper, desorption is often limited, especially in soils with high organic matter or clay content, where it can form strong bonds. researchgate.net However, changes in environmental conditions, such as a decrease in pH (acidification), can increase the desorption of copper, making it more mobile. nih.gov The desorption of the isotridecanoate ligand will depend on the strength of its binding to soil organic matter. For long-chain fatty acids, desorption can be a slow process, contributing to their persistence in the soil environment.
No specific sorption or desorption coefficient data for this compound were found in the reviewed literature. The behavior is inferred from the known properties of copper and long-chain branched fatty acids.
Leaching is the process by which chemicals are transported through the soil profile with water, potentially contaminating groundwater. The mobility of this compound is intrinsically linked to its sorption characteristics and the properties of the surrounding soil and water.
Mobility in Soil: The copper component of the compound is generally considered to have low mobility in soils with neutral to alkaline pH due to its strong adsorption to soil particles. nih.gov However, in acidic soils, the mobility of copper can increase. The isotridecanoate ligand, with its long carbon chain, is expected to have low water solubility and a tendency to sorb to soil organic matter, which would also limit its mobility.
Leaching from Treated Materials: When used as a wood preservative, the leaching of this compound from the treated wood is a primary pathway for its entry into the environment. The rate of leaching is influenced by numerous factors, including the type of wood, the treatment process, the amount of rainfall, and the pH of the rain. nih.govresearchgate.net Studies on other copper-based wood preservatives provide insights into the potential leaching behavior. For instance, research on Chromated Copper Arsenate (CCA) and Alkaline Copper Quat (ACQ) treated wood has shown that copper leaching is a continuous process driven by rainfall. nih.gov
Below is a comparative table of copper leaching rates from wood treated with different copper-based preservatives, which can serve as an analogue for estimating the potential leaching of this compound.
| Preservative | Wood Type | Exposure Condition | Copper Leached (mg/m²) | Time Period | Reference |
| CCA (low retention) | Weathered | Field (rainfall) | 19.9 | 1 year | nih.gov |
| CCA (medium retention) | Weathered | Field (rainfall) | 44.2 | 1 year | nih.gov |
| CCA (high retention) | Weathered | Field (rainfall) | 418 | 1 year | nih.gov |
| ACQ (new) | Weathered | Field (rainfall) | 672 | 1 year | nih.gov |
| CCB (decks) | Timber | Field (rainfall) | 226.6 | 1 year | researchgate.net |
| CCB (fences) | Timber | Field (rainfall) | 87.8 | 1 year | researchgate.net |
Biodegradation and Chemical Degradation Pathways of this compound
The degradation of this compound involves both biological and chemical processes that act on the organic ligand, as the copper itself is an element and does not degrade.
The isotridecanoate component of this compound is a branched-chain fatty acid. The biodegradability of such compounds is influenced by the degree of branching. While linear fatty acids are generally readily biodegradable, increased branching can slow down the rate of microbial degradation. nih.gov
The primary pathway for the microbial degradation of fatty acids is β-oxidation, where two-carbon units are sequentially cleaved from the carboxyl end of the molecule. nih.gov For branched-chain fatty acids, alternative pathways such as α-oxidation may also be involved to overcome the steric hindrance at the branch points. Studies on the biodegradation of other branched-chain alkanoic acids have identified intermediate metabolites, confirming that β-oxidation is a key degradation mechanism. nih.gov The ultimate biodegradation products are carbon dioxide and water.
Research on the microbial degradation of saturated methyl branched-chain fatty acid isomers has shown that certain bacteria, such as Pseudomonas species, are capable of utilizing these compounds as a carbon source. researchgate.net One study demonstrated that P. resinovorans could utilize 89% of a saturated branched-chain fatty acid mixture within 96 hours. researchgate.net
Photolytic Degradation: In aqueous environments, this compound may be susceptible to photolytic degradation, particularly through the photochemistry of the copper(II)-carboxylate complex. Irradiation of Cu(II)-dicarboxylate complexes with UV light has been shown to result in the formation of Cu(I) and the oxidative degradation of the carboxylate ligand. acs.orgcaltech.edu The quantum yields for the photoformation of Cu(I) from various Cu(II)-dicarboxylate complexes have been reported, suggesting that this is a viable degradation pathway. For example, the quantum yield for Cu(I) formation from Cu(malonate)⁰ at 313 nm is 0.15. acs.org The efficiency of this process for this compound would depend on its specific light-absorbing properties and the quantum yield of the reaction.
Hydrolytic Degradation: Hydrolysis is a chemical reaction with water that can lead to the breakdown of a compound. For this compound, the primary hydrolytic reaction would be the dissociation of the salt into copper hydroxide (B78521) and isotridecanoic acid, especially under changing pH conditions. The ester-like linkage in the carboxylate complex can also be subject to hydrolysis. The rate of hydrolysis of carboxylic acid esters is dependent on pH, with catalysis by both acids and bases. epa.gov While specific hydrolysis rate constants for this compound are not available, the general principles of ester hydrolysis would apply. epa.govepa.gov
Biogeochemical Cycling and Environmental Transformation of this compound
Once released into the environment, the components of this compound enter into complex biogeochemical cycles.
Copper Cycling: Copper is a naturally occurring element and an essential micronutrient for most living organisms. internationalcopper.org However, at elevated concentrations, it can be toxic. The copper released from this compound will enter the natural copper cycle. In aquatic systems, copper can exist in various forms, including the free hydrated ion (Cu²⁺), inorganic complexes, and organic complexes. internationalcopper.org The speciation of copper is highly dependent on the water chemistry, including pH, alkalinity, and the concentration of dissolved organic matter. internationalcopper.org In soils, copper speciation is also critical, with the majority of copper often bound to organic matter. nih.govresearchgate.net Over time, there can be a slow transformation of copper from more mobile forms to more stable mineral fractions. researchgate.net
Isotridecanoate Transformation: The isotridecanoate ligand, upon release and degradation, will contribute to the pool of dissolved and particulate organic carbon in the environment. Its microbial degradation will lead to the formation of smaller organic molecules, and ultimately mineralization to CO₂. The transformation products of branched-chain fatty acid degradation can include shorter-chain fatty acids and other organic intermediates. nih.govresearchgate.net These transformation products will themselves be subject to further microbial degradation.
Interaction of this compound with Natural Organic Matter
The interaction of copper compounds with natural organic matter (NOM) is a critical factor influencing their bioavailability and toxicity in aquatic and terrestrial environments. NOM, which includes humic and fulvic acids, is rich in functional groups like carboxylic and phenolic moieties that can form strong complexes with metal ions, including copper(2+).
When this compound is introduced into an environment containing NOM, the copper ions are likely to dissociate and interact with the binding sites on NOM. This complexation process can significantly reduce the concentration of free, bioavailable copper ions in the water column or soil solution. The extent of this interaction is influenced by several factors, including the concentration and character of the NOM, pH, and water hardness. Studies on other copper compounds have shown that dissolved organic carbon (DOC) can effectively reduce copper toxicity by sequestering the bioavailable copper ions. nih.govmdpi.com For instance, the presence of humic acid has been demonstrated to decrease the bioavailability of copper to aquatic organisms. mdpi.combohrium.com It is therefore anticipated that this compound would exhibit similar behavior, with its environmental impact being moderated by the presence of natural organic ligands.
Table 1: Factors Influencing the Interaction of Copper(2+) with Natural Organic Matter
| Factor | Influence on Copper Bioavailability |
|---|---|
| Concentration of NOM | Higher concentrations of NOM lead to increased complexation and reduced bioavailability of copper. |
| Character of NOM | The density and type of functional groups (e.g., carboxylic, phenolic) on NOM affect the strength of copper binding. |
| pH | pH affects the charge of NOM functional groups and the speciation of copper, influencing the stability of copper-NOM complexes. |
| Water Hardness | Cations like calcium and magnesium can compete with copper for binding sites on NOM, potentially increasing free copper concentrations. |
Speciation Changes of this compound in Varied Environmental Conditions
The speciation of copper, or the distribution of copper among its different chemical forms, is a key determinant of its mobility, bioavailability, and toxicity. In aquatic environments, this compound is expected to dissociate into copper(2+) ions and isotridecanoate anions. The subsequent fate of the copper(2+) ion is governed by the surrounding environmental conditions.
In natural waters, the free cupric ion (Cu²⁺) is considered the most bioavailable and toxic form. nih.gov However, this form often represents a small fraction of the total dissolved copper. Copper ions can form complexes with inorganic ligands such as hydroxide, carbonate, and chloride, and as mentioned, with dissolved organic matter. The relative abundance of these species is highly dependent on:
pH: At lower pH, the free cupric ion is more dominant. As pH increases, the formation of copper hydroxide and copper carbonate complexes becomes more significant.
Alkalinity: Higher alkalinity, due to the presence of carbonate and bicarbonate, favors the formation of copper carbonate complexes, which are generally less bioavailable than the free ion.
Presence of Organic Ligands: As discussed, dissolved organic matter is a primary controller of copper speciation in many natural waters. nih.gov
In soil environments, copper mobility and speciation are also influenced by soil organic matter content, clay mineralogy, and pH. Copper has a strong affinity for soil organic matter and clay particles, which can lead to its accumulation in the upper soil horizons. The lipophilic nature of the isotridecanoate anion may influence the partitioning behavior of the compound before dissociation.
Table 2: Predominant Copper Species under Different Environmental Conditions
| Environmental Condition | Predominant Copper Species | Bioavailability |
|---|---|---|
| Low pH, Low DOC | Free Cu²⁺ | High |
| High pH, High Alkalinity | CuCO₃, Cu(OH)₂ | Low to Moderate |
| High DOC | Copper-Organic Complexes | Low |
Ecotoxicological Assessment in Model Organisms
The ecotoxicity of copper compounds is well-documented across a range of organisms. The toxicity is primarily attributed to the free copper ion, which can interfere with essential physiological processes. While data specific to this compound is limited, studies on other copper salts and copper naphthenate indicate that it is likely to be toxic to a wide variety of organisms, including microorganisms, fungi, algae, invertebrates, and fish. beyondpesticides.org
Cellular Uptake and Subcellular Distribution of this compound in Aquatic Biota
The uptake of copper by aquatic organisms primarily occurs across respiratory surfaces, such as the gills in fish, and through the body surface in smaller invertebrates. For a lipophilic compound like this compound, dermal absorption might be a significant route of entry before dissociation. Once dissociated, the uptake of the copper ion is a key step in its toxicity.
In fish, copper uptake at the gills can occur through channels that are also used for the uptake of essential ions like sodium. nih.gov This can lead to a disruption of ion balance, which is a primary mechanism of acute copper toxicity in fish. Once inside the cell, copper is typically bound to metallochaperone proteins that transport it to various cellular compartments.
The subcellular distribution of copper is a critical aspect of its toxicology. Essential copper is incorporated into cuproenzymes, while excess copper needs to be detoxified and sequestered. The main detoxification pathways involve binding to metallothioneins, which are cysteine-rich proteins that can bind and sequester excess metal ions. nih.gov Copper can also be compartmentalized within lysosomes for storage or subsequent excretion. However, if these detoxification mechanisms are overwhelmed, free copper ions can accumulate in the cytoplasm and organelles, leading to cellular damage. In cases of chronic exposure, the liver and kidneys are often the primary organs of copper accumulation and can exhibit ultrastructural changes. nih.govdntb.gov.ua
Table 3: Subcellular Distribution and Role of Copper in Aquatic Organisms
| Cellular Component | Role/Effect of Copper |
|---|---|
| Gills/Body Surface | Primary site of uptake; disruption of ion exchange. |
| Cytoplasm | Transport by metallochaperones; potential for oxidative stress if free copper levels are high. |
| Metallothioneins | Detoxification and sequestration of excess copper. |
| Lysosomes | Compartmentalization and storage of excess copper. |
| Mitochondria | Essential for enzymes like cytochrome c oxidase; excess can lead to oxidative damage. |
| Nucleus | High levels of copper can lead to nuclear damage. nih.gov |
Molecular Mechanisms of Biological Response to this compound Exposure in Invertebrates and Microorganisms
The molecular mechanisms of copper toxicity are multifaceted and stem from its ability to act as a redox-active metal. The primary mechanisms of biological response to copper exposure in invertebrates and microorganisms include:
Oxidative Stress: Free copper ions can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS) such as hydroxyl radicals. nih.govnih.gov This can cause oxidative damage to lipids (lipid peroxidation), proteins, and DNA. nih.gov
Enzyme Inhibition: Copper can bind to sulfhydryl groups in proteins, leading to the inactivation of enzymes that are critical for various metabolic pathways.
Disruption of Protein Function: Copper can displace other essential metal ions from the active sites of metalloproteins, thereby impairing their function.
Membrane Damage: The generation of ROS and direct interactions with membrane components can lead to increased membrane permeability and disruption of cellular integrity. In invertebrates, exposure to naphthenic acids has been shown to increase membrane permeability. beyondpesticides.org
In response to copper stress, microorganisms and invertebrates have evolved various resistance mechanisms. These can include:
Efflux Pumps: Bacteria can possess specific transport systems to actively pump excess copper out of the cell. nih.govresearchgate.net
Extracellular Sequestration: Some microorganisms can produce exopolysaccharides that bind copper ions externally, preventing their entry into the cell. nih.gov
Intracellular Sequestration: Similar to higher organisms, microorganisms and invertebrates utilize metallothioneins and other binding proteins to sequester excess copper.
Table 4: Molecular Mechanisms of Copper Toxicity and Resistance
| Mechanism of Toxicity | Cellular Target | Consequence | Resistance Mechanism |
|---|---|---|---|
| Oxidative Stress | Lipids, Proteins, DNA | Cellular damage, impaired function | Upregulation of antioxidant enzymes |
| Enzyme Inhibition | Proteins (sulfhydryl groups) | Disruption of metabolic pathways | - |
| Metal Displacement | Metalloproteins | Loss of protein function | - |
| Membrane Damage | Cell membranes | Loss of integrity, leakage | - |
| - | - | - | Efflux Pumps |
| - | - | - | Extracellular Sequestration |
Advanced Analytical Methodologies for Copper 2+ Isotridecanoate
Chromatographic Separations for Complex Matrix Analysis
Chromatography is a cornerstone of chemical analysis, enabling the separation of components from a mixture for subsequent identification and quantification. For a compound like Copper(2+) isotridecanoate (B1258416), both liquid and gas chromatography play vital roles.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Copper(2+) Isotridecanoate and Related Species
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile compounds like metal carboxylates. The separation can be tailored to quantify the intact this compound molecule or to analyze related copper species that may be present as impurities or degradation products.
A common approach involves mixed-mode or ion-exchange chromatography. For instance, metal ions can be separated as anionic complexes on a suitable anion-exchange column uw.edu.pl. Another strategy employs a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), in the mobile phase. The EDTA forms stable, colored complexes with copper ions, allowing for their detection and quantification using a UV-Vis detector helixchrom.com. This method can be adapted to analyze the copper content after dissociation of the parent compound.
The choice of stationary phase, mobile phase composition, and detector is critical for achieving the desired separation. A reversed-phase column could potentially be used to separate the intact, lipophilic this compound from more polar impurities.
Table 1: Example HPLC Parameters for Analysis of Copper Species
| Parameter | Setting |
|---|---|
| Column | Mixed-Mode Anion Exchange Column (e.g., Amaze HA) helixchrom.com |
| Mobile Phase | Acetonitrile/Water gradient with a chelating agent (e.g., EDTA) helixchrom.com |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at a wavelength corresponding to the Cu-EDTA complex helixchrom.com |
| Injection Volume | 20 µL |
| Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Ligand Analysis from this compound
To analyze the organic ligand portion of the molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. This technique provides detailed structural information about volatile and semi-volatile compounds. Since isotridecanoic acid itself may not be sufficiently volatile for direct GC analysis, a derivatization step is typically required.
The analytical procedure involves an initial hydrolysis step (e.g., saponification) to cleave the isotridecanoate ligands from the copper center. The resulting free isotridecanoic acid is then converted into a more volatile derivative, most commonly a fatty acid methyl ester (FAME) csic.es. This is achieved by reacting the acid with a methylating agent like BF3 in methanol chemicalbook.com.
The resulting isotridecanoic acid methyl ester is then injected into the GC-MS system. The gas chromatograph separates the FAME from other components based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the molecule and records the mass-to-charge ratio of the fragments, creating a unique mass spectrum that serves as a chemical fingerprint for identification nih.govlipidmaps.org.
Table 2: Representative GC-MS Parameters and Expected Mass Fragments for Isotridecanoic Acid Methyl Ester
| Parameter | Setting |
|---|---|
| GC Column | DB-23 or similar polar capillary column csic.es |
| Carrier Gas | Helium at 1 mL/min csic.es |
| Injector Temperature | 250 °C |
| Oven Program | Temperature ramp from 100 °C to 240 °C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Key Mass Fragments (m/z) | Molecular Ion (M+), McLafferty rearrangement fragments, fragments from alpha-cleavage |
Atomic Spectroscopic Techniques for Elemental Quantification
Atomic spectroscopy techniques are indispensable for determining the elemental composition of samples. They offer high sensitivity and are the standard methods for quantifying the copper content in this compound.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Copper Content in this compound Samples
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for the accurate determination of elemental concentrations, including copper in organic matrices icpms.cz. The analysis requires the sample to be introduced into a high-temperature argon plasma (around 6,000-10,000 K), which desolvates, atomizes, and excites the copper atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of copper in the sample analytik-jena.comsemanticscholar.org.
For organic samples like this compound, sample preparation typically involves digestion with strong acids (e.g., nitric acid) to destroy the organic matrix and solubilize the copper japer.in. The introduction of organic solvents into the plasma can pose challenges, such as carbon deposition and spectral interferences. Modern ICP-OES instruments with vertically oriented torches and dual-view technology help mitigate these issues, ensuring a stable plasma and accurate results icpms.cz.
Table 3: Typical ICP-OES Instrumental Parameters for Copper Analysis
| Parameter | Setting |
|---|---|
| RF Power | 1150 - 1500 Watts japer.in |
| Plasma Gas Flow | 15 L/min Argon japer.in |
| Auxiliary Gas Flow | 0.5 - 1.5 L/min Argon japer.in |
| Nebulizer Gas Flow | 0.6 - 1.0 L/min Argon japer.in |
| Plasma View | Axial or Radial japer.in |
| Analytical Wavelength (Cu) | 324.754 nm, 224.700 nm japer.in |
Atomic Absorption Spectrometry (AAS) for Trace Analysis of Copper in this compound Formulations
Atomic Absorption Spectrometry (AAS) is another highly sensitive technique for quantifying metals. It is particularly well-suited for the trace analysis of copper in various formulations ecn.nl. The technique measures the absorption of light by free, ground-state atoms. A light source specific to the element of interest (a copper hollow-cathode lamp) is used, and the amount of light absorbed by the atomized sample is proportional to the copper concentration oiv.int.
Two main atomization methods are used:
Flame AAS (FAAS): The sample solution is aspirated into a flame (typically air-acetylene) to be atomized. FAAS is robust and suitable for concentrations in the parts-per-million (ppm) range oiv.int.
Graphite Furnace AAS (GFAAS): A small sample volume is placed in a graphite tube, which is then heated in a programmed sequence to dry, ash, and atomize the sample. GFAAS offers significantly lower detection limits, often in the parts-per-billion (ppb) range, making it ideal for trace and ultra-trace analysis usgs.gov.
Sample preparation for AAS is similar to that for ICP-OES, requiring the decomposition of the organic matrix.
Table 4: Comparison of AAS Techniques for Copper Analysis
| Feature | Flame AAS (FAAS) | Graphite Furnace AAS (GFAAS) |
|---|---|---|
| Principle | Light absorption by atoms in a flame oiv.int | Light absorption by atoms in a heated graphite tube usgs.gov |
| Detection Limit | ~0.01 - 0.05 mg/L | ~0.2 - 10 µg/L usgs.gov |
| Sample Volume | Milliliters | Microliters usgs.gov |
| Interferences | Chemical and ionization interferences | Matrix and background absorption interferences usgs.gov |
| Typical Application | Quantification of major copper content | Trace analysis of copper impurities |
Electrochemical Methods for Detection and Speciation of this compound
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of metal ions. These techniques are based on measuring potential or current changes in an electrochemical cell containing the analyte. For the analysis of this compound, the compound would first be treated to release the electroactive Cu(II) ions into solution, typically by acidification.
Various voltammetric techniques, such as Anodic Stripping Voltammetry (ASV), are particularly powerful for trace metal analysis. In ASV, the copper ions are first preconcentrated (reduced) onto the surface of a working electrode (e.g., a mercury film or carbon electrode) by applying a negative potential. The potential is then scanned in the positive direction, which strips (oxidizes) the copper back into the solution, generating a current peak whose height is proportional to the copper concentration researchgate.net.
These methods can achieve very low detection limits, often down to nanomolar (nM) concentrations, and can be highly selective for Cu2+ through the use of specific molecular probes or modified electrodes rsc.orgrsc.org.
Table 5: Performance Characteristics of an Example Electrochemical Sensor for Cu(II) Detection
| Parameter | Performance Metric | Reference |
|---|---|---|
| Technique | Linear Sweep Voltammetry (LSV) | rsc.org |
| Linear Range | 1 nM to 100 µM | rsc.org |
| Detection Limit | 0.3 nM | rsc.org |
| Key Principle | Catalytic etching of nanoparticles assisted by copper ions | rsc.org |
| Application | Sensitive and selective detection of aqueous Cu2+ ions | rsc.org |
Voltammetric Techniques for the Electrochemical Behavior of this compound
Voltammetry encompasses a suite of electroanalytical methods where information about an analyte is derived from the measurement of current as a function of applied potential. These techniques are highly sensitive and can provide insights into the redox behavior of electroactive species like the copper(II) ion in this compound.
The electrochemical behavior of copper(II) carboxylate complexes has been investigated using techniques such as cyclic voltammetry (CV). Studies on various copper(II)-carboxylate complexes have revealed a two-step redox process. zenodo.org The first step is a quasi-reversible, single-electron charge transfer corresponding to the Cu(II)/Cu(I) redox couple. The second step is a totally irreversible single-electron transfer for the Cu(I)/Cu(0) reduction. zenodo.org While specific studies on this compound are not prevalent, its electrochemical behavior is anticipated to follow a similar pattern due to the presence of the copper(II) center coordinated to carboxylate ligands.
Cyclic Voltammetry (CV): This technique is instrumental in probing the redox processes of this compound. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that can reveal the reduction and oxidation potentials of the copper species. The shape and position of the peaks provide information on the reversibility and kinetics of the electron transfer reactions.
Anodic Stripping Voltammetry (ASV): ASV is a highly sensitive technique for the determination of trace metal ions, including copper(II). The method involves a two-step process: a preconcentration step where copper ions are reduced and deposited onto the working electrode at a negative potential, followed by a stripping step where the potential is scanned in the positive direction, causing the oxidation of the deposited copper back into the solution. mdpi.compalmsens.com This oxidation process generates a current peak whose height is proportional to the concentration of copper(II) in the sample. electrochem.org Square wave anodic stripping voltammetry (SWASV) is a particularly effective variation for enhancing sensitivity and has been successfully applied for the determination of copper in various samples. mdpi.comrsc.org
| Parameter | Technique | Typical Observation/Value | Significance |
|---|---|---|---|
| Redox Process | Cyclic Voltammetry | Two-step reduction (Cu(II) → Cu(I) → Cu(0)) | Characterizes the electrochemical pathway of copper reduction. |
| First Reduction Step | Cyclic Voltammetry | Quasi-reversible | Indicates moderately fast electron transfer for the Cu(II)/Cu(I) couple. |
| Second Reduction Step | Cyclic Voltammetry | Irreversible | Suggests a slow electron transfer or a coupled chemical reaction for the Cu(I)/Cu(0) couple. |
| Deposition Potential | Anodic Stripping Voltammetry | -0.5 V to -1.0 V vs. Ag/AgCl | Potential at which Cu(II) is reduced and preconcentrated on the electrode. |
| Stripping Peak Potential | Anodic Stripping Voltammetry | Around +0.2 V vs. Ag/AgCl | Potential at which the deposited copper is oxidized, providing a quantitative signal. |
| Detection Limit | Square Wave ASV | Down to nanomolar (nM) or parts-per-billion (ppb) levels | Demonstrates the high sensitivity of the technique for trace copper analysis. palmsens.com |
Development of Ion-Selective Electrodes for this compound Monitoring
Ion-Selective Electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. For the monitoring of this compound, a copper(II)-selective electrode is employed. These electrodes are crucial for applications requiring real-time and continuous measurements.
A typical copper(II) ISE consists of a solid-state membrane containing a copper-chalcogenide (e.g., copper sulfide) embedded in a polymeric matrix. The potential difference that develops across this membrane when it is in contact with a solution containing copper(II) ions is proportional to the logarithm of the activity of the copper(II) ions.
The development of novel ISEs often focuses on improving selectivity, sensitivity, and stability. This includes the synthesis of new ionophores, which are organic molecules that selectively bind to the target ion, and the use of different membrane materials. For instance, PVC membrane electrodes incorporating specific ionophores have been developed for copper(II) determination. The performance of these electrodes is characterized by several key parameters, including their linear range, detection limit, response time, and selectivity over other interfering ions.
| Characteristic | Typical Value/Range | Description |
|---|---|---|
| Linear Concentration Range | 1.0 × 10⁻⁶ M to 1.0 × 10⁻¹ M | The range over which the electrode potential is directly proportional to the logarithm of the Cu(II) concentration. |
| Nernstian Slope | ~29.6 mV/decade at 25°C | The theoretical change in potential for a tenfold change in the activity of a divalent ion. |
| Detection Limit | ~1.0 × 10⁻⁷ M | The lowest concentration of Cu(II) that can be reliably detected. |
| Response Time | < 30 seconds | The time required for the electrode to reach a stable potential after a change in Cu(II) concentration. |
| pH Range | 4 - 7 | The pH range within which the electrode response is independent of pH. |
| Selectivity Coefficients (log KpotCu,M) | Typically < -2 for common interfering ions (e.g., Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Pb²⁺) | A measure of the electrode's preference for copper(II) ions over other ions. A smaller value indicates better selectivity. |
Coupled Techniques for Comprehensive Characterization
To achieve a more comprehensive understanding of this compound in complex matrices, it is often necessary to couple a separation technique with a sensitive detection method. These "hyphenated techniques" provide information not only on the total concentration of the element but also on its different chemical forms or species.
Hyphenated Techniques (e.g., LC-ICP-MS) for Metal Speciation Analysis Involving this compound
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) is a powerful hyphenated technique for the speciation analysis of metals. It combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and elemental specificity of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
In the context of this compound, LC-ICP-MS can be used to separate the intact molecule from other copper species that may be present in a sample. The HPLC system separates the different chemical forms based on their physicochemical properties (e.g., size, charge, polarity). The eluent from the HPLC column is then introduced into the ICP-MS, where the sample is atomized and ionized in a high-temperature plasma. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the highly sensitive and specific detection of copper.
This technique is particularly valuable for studying the interactions of this compound with biological molecules or its transformation in environmental systems. By identifying and quantifying the different copper species, a more accurate assessment of its bioavailability and potential impact can be made.
| Advantage | Description |
|---|---|
| High Selectivity | The chromatographic separation resolves different copper species, while the mass spectrometer provides unambiguous identification of copper based on its isotopic signature. |
| High Sensitivity | ICP-MS offers extremely low detection limits, often in the parts-per-trillion (ppt) range, enabling the analysis of trace levels of copper species. |
| Quantitative Analysis | The technique provides accurate quantification of the individual copper species present in the sample. |
| Speciation Information | Provides crucial information on the chemical form of copper, which is essential for understanding its behavior and effects. |
| Matrix Tolerance | ICP-MS is relatively robust and can handle complex sample matrices with appropriate sample preparation. |
Future Research Directions and Translational Perspectives for Copper 2+ Isotridecanoate
Emerging Paradigms in the Design and Synthesis of Copper(2+) Isotridecanoate (B1258416) Analogs
Researchers are designing novel analogs by modifying both the primary carboxylate ligand and the auxiliary ligands. For instance, the use of substituted phenylacetic acids as primary ligands and cyanopyridine moieties as auxiliary ligands has been shown to enhance the pharmacological potency of the resulting complexes. nih.gov The coordination mode of the carboxylate group itself is a key variable, with possibilities including monodentate, bidentate, and bridging coordinations, which lead to diverse structural units like mononuclear, binuclear, or polynuclear species. mdpi.comresearchgate.net The choice of solvent and reaction conditions, such as pH, can also direct the self-assembly process, leading to unique structures like trinuclear metal clusters or 2D polymeric networks. bohrium.com
Recent synthetic strategies have also produced unprecedented structures, such as a tetranuclear compound formed from the reaction of Cu(II) octanoate with 4-aminopyridine, which contains a mix of bidentate bridging carboxylates, triply bridging hydroxyl groups, and terminal ligands. rsc.org This highlights a trend towards creating more complex, multi-metallic cores. The synthesis of these analogs is often guided by characterization techniques like FTIR spectroscopy, which helps confirm the coordination mode of the carboxylate ligand, and single-crystal X-ray diffraction, which elucidates the precise molecular geometry. mdpi.comnih.gov
Table 1: Structural Motifs in Copper(II) Carboxylate Analogs
| Structural Motif | Description | Key Ligands/Features | Resulting Geometry | Reference(s) |
|---|---|---|---|---|
| Dinuclear Paddlewheel | Two Cu(II) ions bridged by four carboxylate ligands. | Bridging bidentate carboxylates, apical N-donor ligands. | Distorted Square Pyramidal | mdpi.comnih.gov |
| Mononuclear | A single Cu(II) center coordinated by carboxylate and other ligands. | Carboxylate ligands (often monodentate), 4-aminopyridine. | Trans geometry around Cu center. | rsc.org |
| Polynuclear Chain | A repeating chain structure involving multiple Cu(II) ions. | Monodentate carboxylates, µ-aqua bridges. | Elongated Octahedral | mdpi.com |
| Tetranuclear Cluster | A discrete cluster containing four Cu(II) ions. | Bidentate bridging and monoatomic bridging carboxylates, triply bridging hydroxyl groups. | Centrosymmetric | rsc.org |
| 2D Polymeric Network | Extended two-dimensional sheets formed by interconnected Cu(II) centers. | Bridging carboxylate-sulfonate ligands. | Trinuclear metal clusters as building units. | bohrium.com |
Integration of Copper(2+) Isotridecanoate with Nanotechnology and Smart Materials
This compound and its analogs are increasingly recognized as versatile precursors for the fabrication of advanced nanomaterials. mdpi.com A key application lies in their use for creating thin films and coatings of copper or copper oxides through various deposition techniques. researchgate.net Methods such as chemical vapor deposition (CVD), spin-coating, and dip-coating utilize copper(II) carboxylate complexes to produce nanostructured materials. mdpi.com For example, heating layers of gel-like complexes derived from copper carboxylates can result in the formation of either metallic copper or copper oxide materials, depending on the atmospheric conditions. mdpi.comresearchgate.net This approach offers a pathway to develop functional surfaces with applications in electronics and catalysis.
The composition of the carboxylate ligand, such as the carbon chain length, plays a crucial role in the properties of the final material. Copper carboxylates with shorter carbon chains have been shown to yield more conductive copper films after sintering, making them suitable for metal-organic decomposition (MOD) inks used in printed electronics. researchgate.net These inks present a low-cost alternative to traditional methods, avoiding the complexities of nanoparticle synthesis and stabilization. researchgate.net
In the realm of smart materials, copper carboxylates are being explored for their potential in energy storage. Recent research has demonstrated the in situ synthesis of Cu(II) dicarboxylate metal-organic frameworks (MOFs) directly on copper current collectors in batteries. rsc.org In these systems, the copper-carboxylate material itself becomes the electrochemically active component, delivering high capacities. rsc.org This innovative approach treats the current collector as an active participant in the battery's function rather than an inert support. rsc.org The integration with nanotechnology also extends to creating nanocomposites, where copper nanoparticles are combined with other materials like silica (Cu-SiO2) or embedded in fibers to impart antimicrobial properties, a well-known characteristic of copper. mdpi.comresearchgate.net
Table 2: Applications of Copper(II) Carboxylates in Nanotechnology
| Application Area | Method/Technique | Resulting Material/Product | Key Feature/Advantage | Reference(s) |
|---|---|---|---|---|
| Thin Films & Coatings | Chemical Vapor Deposition (CVD), Spin-coating, Dip-coating | Copper or Copper Oxide layers | Precursor for nanomaterial fabrication without additional reducing agents. | mdpi.comresearchgate.net |
| Printed Electronics | Metal-Organic Decomposition (MOD) Ink | Conductive Copper Films | Low-cost, avoids complex nanoparticle synthesis; conductivity depends on carboxylate chain length. | researchgate.net |
| Energy Storage | In situ reaction on current collector | Copper-carboxylate active battery material | High electrochemical capacity; utilizes the current collector as an active component. | rsc.org |
| Antimicrobial Surfaces | Nanocomposite formation | Cu nanoparticle-treated fibers, Cu-SiO2 composites | Broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. | mdpi.comresearchgate.net |
Computational Advancements for Predictive Modeling of this compound Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of copper(II) carboxylate systems. mdpi.comnih.gov These theoretical methods allow researchers to model molecular structures, relative stabilities of different isomers, and electronic properties with a high degree of accuracy, complementing experimental findings from techniques like X-ray diffraction. mdpi.comnih.govnih.gov For this compound and its analogs, DFT can predict key structural parameters such as bond lengths and angles, as well as the geometry of the coordination sphere around the copper(II) ion. mdpi.com
Beyond static structures, computational models are used to interpret spectroscopic data. Harmonic vibrational frequencies calculated via DFT assist in the assignment of experimental bands in FTIR and Raman spectra, providing detailed insights into the coordination modes of the carboxylate ligands. mdpi.combeilstein-journals.org Similarly, DFT calculations help in understanding electronic spectra and the distribution of the unpaired electron (spin density), which is crucial for interpreting EPR spectroscopic results and magnetic properties. nih.gov
A significant frontier is the use of computational models to predict reactivity. Quantitative Structure-Activity Relationship (QSAR) models are being developed to forecast the rate constants of reactions involving high-valent copper species with various organic molecules. semanticscholar.org Such models identify key molecular descriptors—like polar surface area and the energy of the lowest unoccupied molecular orbital (LUMO)—that control reactivity. semanticscholar.org This predictive capability is vital for designing catalysts and for applications in environmental remediation. By modeling reaction pathways and transition states, DFT can also provide mechanistic insights into complex organometallic transformations catalyzed by copper complexes, helping to elucidate the roles of different intermediates. mdpi.comresearchgate.net These computational advancements accelerate the discovery of new this compound analogs by enabling a virtual screening of potential structures and predicting their properties before their synthesis.
Table 3: Properties of Copper(II) Complexes Predicted by Computational Models
| Property | Computational Method | Information Gained | Significance | Reference(s) |
|---|---|---|---|---|
| Molecular Structure | Density Functional Theory (DFT) | Optimized geometries, bond lengths, bond angles, isomer stabilities. | Complements experimental data (e.g., XRD); predicts the most stable molecular conformation. | mdpi.comnih.govnih.gov |
| Vibrational Spectra | DFT | Calculated harmonic vibrational frequencies. | Assists in the assignment of experimental FTIR and Raman bands to specific molecular vibrations. | mdpi.combeilstein-journals.org |
| Electronic & Magnetic Properties | DFT, LF-DFT, SORCI | Spin density distribution, electronic transitions, EPR parameters. | Helps interpret UV-Vis and EPR spectra; explains magnetic behavior. | nih.gov |
| Chemical Reactivity | QSAR, DFT | Reaction rate constants, reaction pathways, transition state energies. | Predicts catalytic activity; elucidates reaction mechanisms for C-H functionalization and coupling reactions. | semanticscholar.orgmdpi.comresearchgate.net |
Interdisciplinary Collaborations and Open Questions in this compound Research
The expanding potential of this compound and its derivatives necessitates a highly interdisciplinary research approach. Progress in this field hinges on collaborations between synthetic chemists, materials scientists, computational theorists, and engineers. Synthetic chemists focus on creating novel molecular architectures, while materials scientists explore their integration into functional devices like batteries and printed electronics. nih.govrsc.org Computational chemists provide the theoretical framework to predict properties and guide experimental design, accelerating the discovery process. nih.govsemanticscholar.org This synergy is essential for translating fundamental chemical knowledge into practical applications.
Several open questions and research frontiers remain. A primary challenge is achieving precise control over the supramolecular assembly of these complexes to create materials with desired topologies and functionalities. researchgate.net While many structures have been characterized, predicting and controlling the formation of specific polynuclear clusters or extended frameworks under given reaction conditions is still an area of active investigation. bohrium.com
In the field of catalysis, the exact mechanisms of many copper-mediated reactions are still debated. For instance, understanding the role of different copper oxidation states (Cu(I), Cu(II), Cu(III)) in cross-coupling and C-H functionalization reactions is critical for designing more efficient and selective catalysts. researchgate.netnih.govyoutube.com Elucidating these pathways requires a combination of advanced spectroscopic techniques and high-level computational modeling. researchgate.net
Furthermore, exploring the full scope of applications for these compounds remains a key objective. While their use as precursors for nanomaterials and in catalysis is established, their potential in other areas, such as bioactive compounds or "smart" responsive materials, is less developed. nih.govmdpi.com Future research will likely focus on designing multi-functional analogs where, for example, catalytic activity is combined with specific electronic or optical properties, opening up new avenues for innovation in organometallic chemistry. organicchemistrydata.org
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for Copper(2+) isotridecanoate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting isotridecanoic acid with a copper(II) salt (e.g., copper carbonate) in a refluxing solvent like ethanol. To ensure high purity, stoichiometric ratios must be carefully controlled, and unreacted precursors removed via recrystallization or column chromatography. Validate purity using elemental analysis (C/H/N), FTIR (to confirm carboxylate coordination via ν(C=O) and ν(Cu-O) bands), and X-ray diffraction (for crystalline structure confirmation). Document reagent sources, reaction conditions, and purification steps to ensure reproducibility .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- FTIR : Identify carboxylate binding modes (bridging vs. chelating) through shifts in asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies .
- XRD : Determine crystallinity and molecular packing; compare with Cambridge Structural Database entries for analogous copper carboxylates .
- TGA/DSC : Assess thermal stability and decomposition pathways under inert/oxidative atmospheres. Report heating rates and gas flow parameters to standardize results .
Q. How can researchers evaluate the solubility and stability of this compound in different solvents?
- Methodological Answer : Conduct gravimetric solubility tests in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) at controlled temperatures. Monitor stability via UV-Vis spectroscopy over time to detect ligand displacement or oxidation. Include solvent dielectric constants and copper ion concentration data to correlate solubility trends .
Advanced Research Questions
Q. What experimental strategies can elucidate the catalytic mechanisms of this compound in cross-coupling reactions?
- Methodological Answer : Design kinetic studies using varying substrate concentrations and reaction temperatures. Employ stopped-flow spectroscopy or EPR to detect transient copper intermediates (e.g., Cu(I) species). Compare turnover frequencies (TOF) with control catalysts (e.g., copper stearate) to isolate ligand effects. Ensure reproducibility by standardizing solvent degassing and inert atmosphere protocols .
Q. How can contradictory data on the redox behavior of this compound in aerobic vs. anaerobic conditions be resolved?
- Methodological Answer : Perform cyclic voltammetry under rigorously controlled O₂ levels to differentiate ligand-driven redox activity from copper-centered processes. Use isotopic labeling (e.g., deuterated solvents) to trace proton-coupled electron transfer pathways. Validate findings with computational modeling (DFT) to map redox potentials and intermediate stability .
Q. What computational approaches are suitable for modeling the electronic structure of this compound?
- Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets to calculate molecular orbitals, charge distribution, and spin states. Validate models against experimental UV-Vis and EPR data. Incorporate solvent effects via polarizable continuum models (PCM) to improve accuracy .
Q. How can researchers investigate the interaction of this compound with biomolecules (e.g., proteins or DNA)?
- Methodological Answer : Employ fluorescence quenching assays to study binding affinity with biomolecules (e.g., BSA). Use circular dichroism (CD) to monitor conformational changes in DNA upon copper complex interaction. For cytotoxicity, conduct MTT assays on cell lines, ensuring proper positive/negative controls (e.g., cisplatin for comparison) and IC₅₀ calculations .
Q. What statistical methods address reproducibility challenges in catalytic efficiency studies of this compound?
- Methodological Answer : Apply multivariate analysis (e.g., ANOVA) to isolate variables like solvent polarity, temperature, and ligand purity. Use Bland-Altman plots to assess inter-lab reproducibility. Report confidence intervals for TOF and yield data, and archive raw datasets in supplementary materials .
Q. How can structure-property relationships be established for this compound derivatives?
- Methodological Answer : Synthesize analogs with varying alkyl chain lengths (e.g., C10 vs. C13) and compare properties (solubility, thermal stability) via principal component analysis (PCA). Correlate structural features (e.g., ligand hydrophobicity) with catalytic activity using linear regression models. Include crystallographic data to support steric/electronic arguments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
